4-Hydroxy-3-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYASSDAXQKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164864 | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-69-3 | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxy-3-methylbenzaldehyde chemical properties and structure
An In-depth Technical Guide to 4-Hydroxy-3-methylbenzaldehyde
Introduction
This compound, also known as 3-methyl-p-hydroxybenzaldehyde, is an organic compound belonging to the hydroxybenzaldehyde family.[1][2] It is characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH3). This compound serves as a valuable building block in organic synthesis and has garnered interest for its biological activities.[3][4][5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and known biological functions, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
The molecular structure of this compound consists of a benzaldehyde (B42025) core with hydroxyl and methyl substituents at the C4 and C3 positions, respectively.
References
Physicochemical characteristics of 4-Hydroxy-3-methylbenzaldehyde
An In-depth Technical Guide on the Physicochemical Characteristics of 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.
Core Physicochemical Properties
This compound is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₂.[1][2][3][4] It presents as an off-white to tan or brown crystalline powder.[1][2][5] This compound is a key intermediate in organic synthesis and is of interest in various fields of chemical research.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [1][2][3][4] |
| Molecular Weight | 136.15 g/mol | [3][6] |
| Appearance | Tan to brown crystalline powder | [1][2][5] |
| Melting Point | 118-120 °C | [1][2][5][7] |
| Boiling Point | 250-252 °C | [1][5] |
| Flash Point | 105.00 °C (221.00 °F) TCC | [2][5] |
| Vapor Pressure | 0.014 mmHg @ 25 °C (estimated) | [5] |
| logP (o/w) | 1.807 (estimated) | [1][5] |
Table 2: Solubility and Acidity
| Property | Value | Source(s) |
| Water Solubility | 10020 mg/L @ 25 °C (estimated) | [5] |
| Solubility in Organic Solvents | Soluble in alcohol, slightly soluble in methanol, sparingly soluble in chloroform (B151607) (heated).[1][2][5][7] | Insoluble in water.[5] |
| pKa | 8.12 ± 0.18 (Predicted) | [1][2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard laboratory procedures and can be adapted based on specific equipment and sample characteristics.
Melting Point Determination
The melting point is a critical indicator of purity.[8][9] For this compound, a sharp melting range of 118-120 °C is indicative of a pure sample.[1][2][5][7]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed into a capillary tube, which is sealed at one end.[10][11] The tube is tapped gently to pack the sample at the bottom.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8][9][11]
-
Heating: The sample is heated at a controlled rate.[8][12] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C/minute) near the expected melting point.[9][11]
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8][10]
Boiling Point Determination
The boiling point of this compound is reported to be in the range of 250-252 °C.[1][5]
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample (if melted) or a solution is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[13][14]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13][14]
-
Heating: The side arm of the Thiele tube is gently heated, allowing for uniform temperature distribution.[13]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13][14] The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][15]
Solubility Determination
The solubility of this compound has been estimated in water and observed in various organic solvents.[1][2][5][7]
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent at a specific temperature.[16]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) for a prolonged period to ensure equilibrium is reached.[16]
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
pKa Determination
The predicted pKa of this compound is approximately 8.12.[1][2] This value can be experimentally verified.
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).[17]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[17]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[17]
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[18]
Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
UV-Vis Spectroscopy
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).[19]
-
Blank Measurement: A spectrum of the pure solvent is recorded as a baseline.[19][20]
-
Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).[19]
-
Analysis: The wavelength(s) of maximum absorbance (λmax) are identified.
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation: The solid sample can be prepared as a KBr pellet or a mull.
-
Measurement: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, C=O stretch, C-H stretch, C=C aromatic stretch) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21] An internal standard (e.g., TMS) may be added.[22]
-
Measurement: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[22]
-
Analysis: The chemical shifts (δ), integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.
Safety Information
This compound is classified as an irritant.[2][6] It may cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[23] Work should be conducted in a well-ventilated area.[23] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | 15174-69-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound [webbook.nist.gov]
- 5. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
- 6. This compound | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 15174-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. quora.com [quora.com]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 22. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. chemicalbook.com [chemicalbook.com]
4-Hydroxy-3-methylbenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-3-methylbenzaldehyde, a versatile aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its biological activities and potential mechanisms of action.
Core Chemical Data
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 15174-69-3[1][2][3][4] |
| Molecular Formula | C₈H₈O₂[1][2] |
| Molecular Weight | 136.15 g/mol [1][2][5] |
| Melting Point | 118-120 °C[3][6] |
| Appearance | White to orange to green powder/crystal[7] |
| Solubility | Soluble in alcohol |
Synthesis of this compound
The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, ortho-cresol is used as the starting material.[2]
Experimental Protocol: Reimer-Tiemann Synthesis
This protocol describes the synthesis of this compound from o-cresol (B1677501).[2]
Materials:
-
o-cresol (50 mmol)
-
Sodium hydroxide (B78521) (NaOH) (15 g)
-
Distilled water (75 mL)
-
Absolute ethanol (B145695) (100 mL)
-
Chloroform (CHCl₃) (20 mmol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 15 g of sodium hydroxide in 75 mL of distilled water.
-
Add the NaOH solution to a solution of 5.15 mL of o-cresol in 100 mL of absolute ethanol.
-
Heat the reaction mixture to 60°C.
-
After 5 minutes of heating, carefully begin the addition of 20 mmol of chloroform. The reaction is highly exothermic and requires careful control of the addition rate.[5]
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) until it is acidic.
-
The solvent is then removed by distillation.
-
The resulting residue is purified by column chromatography on silica gel to yield this compound.[2]
Logical Workflow for Reimer-Tiemann Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have shown promise as antitumor and antibacterial agents.[6]
Synthesis of Benzothiazole (B30560) Schiff Bases
Benzothiazole Schiff bases derived from this compound are being investigated for their biological activities.
Experimental Protocol: General Synthesis of Benzothiazole Schiff Bases
This is a general procedure for the condensation reaction to form Schiff bases.
Materials:
-
This compound
-
Substituted 2-aminobenzothiazole (B30445) (e.g., 2-amino-6-chlorobenzothiazole) (10 mmol)
-
Absolute ethanol (15 mL)
-
Piperidine (B6355638) (catalytic amount)
-
Carbon tetrachloride for recrystallization
Procedure:
-
Dissolve 10 mmol of the substituted 2-aminobenzothiazole in 15 mL of absolute ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Add a drop of piperidine to catalyze the reaction.
-
Reflux the mixture for 3 hours.
-
Allow the mixture to stand for eight hours, during which a solid precipitate should form.
-
Filter the solid and wash it several times with cold ethanol.
-
Dry the product and recrystallize it from carbon tetrachloride to yield the pure Schiff base.[1]
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives are known for their wide range of pharmacological activities. This compound can be a precursor for novel pyrimidine compounds. The synthesis often involves a multi-component reaction.
Experimental Protocol: General Three-Component Pyrimidine Synthesis
This is a generalized protocol; specific reagents and conditions may vary.
Materials:
-
A functionalized enamine or a methyl ketone derivative
-
Triethyl orthoformate
-
Ammonium (B1175870) acetate
-
This compound (as a potential starting material for the ketone or enamine)
-
A suitable catalyst (e.g., ZnCl₂)
Procedure:
-
In a reaction vessel, combine the functionalized enamine (or methyl ketone), triethyl orthoformate, and ammonium acetate.
-
Add the catalyst to the mixture.
-
The reaction is typically heated under reflux for a specified period.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, often through precipitation and filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activity and Potential Signaling Pathways
This compound has demonstrated fungicidal activity, and it is suggested that it may act by disrupting the cellular antioxidation system of fungi. While the precise signaling pathway for this compound is not fully elucidated, the effects of structurally similar aldehydes on cellular stress responses, particularly in mitochondria, offer a plausible model.
Reactive aldehydes are known to be signaling molecules that can modulate mitochondrial function. For instance, 4-hydroxy-2-nonenal, a product of lipid peroxidation, can induce mitochondrial uncoupling through the uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT). This mild uncoupling is a protective mechanism that reduces the production of reactive oxygen species (ROS). Given that this compound is also a redox-active aldehyde, it may trigger a similar protective pathway in response to cellular stress.
Potential Mitochondrial Signaling Pathway
Caption: A potential signaling pathway for this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxy-3-methylbenzaldehyde: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-methylbenzaldehyde (CAS No. 15174-69-3), a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a detailed chemical signature of the molecule, crucial for researchers, scientists, and professionals in drug development for identity confirmation, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.726 | Singlet | - | 1H | Aldehydic proton (-CHO) |
| 8.457 | Broad Singlet | - | 1H | Hydroxyl proton (-OH) |
| 7.562-7.541 | Doublet | 8.0 | 2H | Aromatic protons |
| 7.612 | Singlet | - | 1H | Aromatic proton |
| 6.886-6.903 | Doublet | 8.5 | 1H | Aromatic proton |
| 2.233 | Singlet | - | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 192.6 | Aldehydic Carbonyl Carbon (C=O) |
| 145.2 | Aromatic Carbon (C-OH) |
| 134.0 | Aromatic Carbon (C-CHO) |
| 129.7 | Aromatic Carbon |
| 129.6 | Aromatic Carbon |
| 21.4 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3540 | Strong, Broad | O-H stretch (phenolic) |
| ~1696 | Strong | C=O stretch (aromatic aldehyde) |
| ~1268 | Strong | C-O stretch (phenolic) |
| ~1035 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and fragmentation pattern.[1]
| m/z | Relative Intensity (%) | Assignment |
| 136 | ~95 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M-H]⁺ |
| 107 | ~40 | [M-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is then acquired on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
Mass Spectrometry (Electron Ionization)
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-methylbenzaldehyde is a phenolic aldehyde with demonstrated biological activities, including anti-proliferative and antioxidant properties, making it a molecule of interest in drug discovery and development.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and application. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the limited direct experimental data for this specific compound, this guide leverages data from the structurally analogous compound, 4-hydroxybenzaldehyde (B117250), to provide valuable insights. Detailed experimental protocols for solubility and stability assessment are also presented to facilitate further research.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | [2][3] |
| Molecular Weight | 136.15 g/mol | [2][3] |
| Melting Point | 118-120 °C | [4] |
| Appearance | Off-white, tan to brown crystalline powder | [5] |
| CAS Number | 15174-69-3 | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific experimental solubility data for this compound is not extensively available in the public domain, an estimation can be made based on the comprehensive data available for the structurally similar compound, 4-hydroxybenzaldehyde. The additional methyl group in this compound is expected to slightly increase its lipophilicity, which may lead to a modest decrease in aqueous solubility and an increase in solubility in non-polar organic solvents compared to 4-hydroxybenzaldehyde.
Estimated Solubility in Organic Solvents
The following table summarizes the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde in various organic solvents at different temperatures. This data can serve as a valuable reference for solvent selection in synthesis, purification, and formulation development of this compound.[6]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| Methanol (B129727) | 0.0895 | 0.1042 | 0.1208 | 0.1396 | 0.1609 | 0.1851 | 0.2126 | 0.2438 | 0.2791 |
| Ethanol | 0.0832 | 0.0971 | 0.1129 | 0.1308 | 0.1512 | 0.1744 | 0.2007 | 0.2305 | 0.2643 |
| n-Propanol | 0.0769 | 0.0899 | 0.1048 | 0.1219 | 0.1414 | 0.1637 | 0.1891 | 0.2181 | 0.2511 |
| 1-Butanol | 0.0654 | 0.0769 | 0.0901 | 0.1052 | 0.1226 | 0.1425 | 0.1653 | 0.1914 | 0.2212 |
| Isopropanol | 0.0681 | 0.0801 | 0.0938 | 0.1096 | 0.1277 | 0.1485 | 0.1724 | 0.1998 | 0.2312 |
| Ethyl acetate | 0.1025 | 0.1189 | 0.1376 | 0.1589 | 0.1834 | 0.2114 | 0.2435 | 0.2804 | 0.3228 |
| 2-Butanone | 0.1421 | 0.1643 | 0.1894 | 0.2178 | 0.2501 | 0.2868 | 0.3286 | 0.3762 | 0.4299 |
| Acetonitrile | 0.0521 | 0.0618 | 0.0732 | 0.0865 | 0.1021 | 0.1203 | 0.1415 | 0.1662 | 0.1949 |
| Toluene | 0.0031 | 0.0039 | 0.0049 | 0.0062 | 0.0078 | 0.0098 | 0.0123 | 0.0155 | 0.0195 |
| N,N-Dimethylformamide | 0.2891 | 0.3215 | 0.3569 | 0.3956 | 0.4379 | 0.4841 | 0.5345 | 0.5894 | 0.6491 |
| 1,4-Dioxane | 0.1532 | 0.1758 | 0.2013 | 0.2299 | 0.2621 | 0.2982 | 0.3386 | 0.3837 | 0.4340 |
| Acetone | 0.1389 | 0.1605 | 0.1851 | 0.2131 | 0.2450 | 0.2813 | 0.3225 | 0.3693 | 0.4222 |
Data extracted from the study on 4-hydroxybenzaldehyde and presented as a proxy.[6]
Aqueous Solubility
An estimated aqueous solubility for this compound is 1.002 x 10⁴ mg/L at 25 °C.[5] The aqueous solubility of phenolic compounds is generally pH-dependent. The hydroxyl group can deprotonate at higher pH values, forming a more soluble phenolate (B1203915) salt. Therefore, the aqueous solubility of this compound is expected to increase significantly in alkaline conditions.
Stability Profile
The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and compatibility with other excipients in a formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[7] The goal is to generate degradation products to develop a stability-indicating method and to understand the degradation pathways.[7][8] Standard stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[7][9]
3.1.1. Hydrolytic Degradation
Hydrolytic stability is assessed under acidic, basic, and neutral conditions.
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Neutral Hydrolysis: Refluxing the compound in water.
3.1.2. Oxidative Degradation
Oxidative stability is typically evaluated using hydrogen peroxide. A solution of the compound is treated with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
3.1.3. Photolytic Degradation
Photostability testing exposes the solid compound and its solution to a combination of visible and UV light. The ICH Q1B guideline suggests an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3.1.4. Thermal Degradation
Thermal stability is assessed by exposing the solid compound to elevated temperatures (e.g., 60-80 °C) for an extended period.
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing the selected solvents.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Equilibrate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in terms of mole fraction, g/L, or mg/mL.
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl). Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the sample, neutralize it with a base (e.g., 0.1 M NaOH), and dilute to the initial concentration with the mobile phase.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH). Keep the mixture at room temperature for a defined period. At each time point, neutralize the sample with an acid (e.g., 0.1 M HCl) and dilute to the initial concentration.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Data Evaluation: Calculate the percentage of degradation. Identify and characterize the major degradation products using techniques like LC-MS and NMR.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic representation of the shake-flask method for determining solubility.
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Hypothetical Signaling Pathway Involvement
Given the reported anti-proliferative and antioxidant activities of this compound derivatives, a potential mechanism of action could involve the modulation of cellular signaling pathways related to cell growth and oxidative stress.
Caption: A hypothetical model of how this compound might exert its biological effects.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While direct experimental data is limited, the provided data for a close structural analog and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The successful development of any pharmaceutical product relies on a comprehensive understanding of these fundamental physicochemical properties. Further experimental investigation into the specific solubility and stability profile of this compound is highly recommended to support its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound 97 15174-69-3 [sigmaaldrich.com]
- 5. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-3-methylbenzaldehyde from o-Cresol
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the synthetic methodologies for producing 4-Hydroxy-3-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, using o-cresol (B1677501) as the starting material. The primary focus is on the Reimer-Tiemann reaction, for which a detailed experimental protocol, reaction mechanism, and quantitative data are presented. Alternative formylation methods are also discussed to provide a comprehensive survey of available synthetic strategies.
Introduction
This compound, also known as 4-formyl-2-methylphenol, is a valuable aromatic aldehyde. Its structure, featuring hydroxyl, methyl, and formyl groups on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex molecules, including coumarin (B35378) derivatives and chalcones with potential biological activities.[1][2] The synthesis of this compound from the readily available industrial chemical o-cresol is a subject of significant interest. The most common and direct method for this transformation is the ortho-formylation of the phenolic substrate. This guide details the primary synthetic route via the Reimer-Tiemann reaction and explores other relevant formylation techniques.
Primary Synthetic Pathway: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established chemical reaction used for the ortho-formylation of phenols.[3][4][5] In the context of this guide, o-cresol is treated with chloroform (B151607) (CHCl₃) in a strongly basic aqueous solution, typically sodium hydroxide (B78521) (NaOH). The reaction introduces a formyl (-CHO) group onto the aromatic ring, predominantly at the position ortho to the hydroxyl group.[5][6] Due to the directing effects of the hydroxyl and methyl groups on o-cresol, the formylation occurs at the para-position relative to the methyl group, yielding this compound.
Reaction Mechanism
The mechanism of the Reimer-Tiemann reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂).[4][5][7]
-
Dichlorocarbene Formation: The strong base (hydroxide) deprotonates chloroform to form the trichloromethanide carbanion (⁻CCl₃). This anion is unstable and undergoes alpha-elimination, losing a chloride ion to form dichlorocarbene (:CCl₂).[3][5]
-
Phenoxide Formation: Concurrently, the hydroxide base deprotonates the phenolic hydroxyl group of o-cresol, forming the o-cresolate (phenoxide) ion. This step significantly increases the nucleophilicity of the aromatic ring.[3]
-
Electrophilic Attack: The electron-rich phenoxide attacks the electron-deficient dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, facilitating the attack, which preferentially occurs at the electron-rich ortho position relative to the hydroxyl group.[3]
-
Intermediate Formation: This attack results in the formation of a dichloromethyl-substituted intermediate.
-
Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to form the final aldehyde product.[3] Subsequent acidification of the reaction mixture protonates the phenoxide to yield the this compound.
Detailed Experimental Protocol
The following protocol is adapted from the successful synthesis of this compound reported in the literature.[2]
-
Reagent Preparation: Dissolve 15 g of sodium hydroxide (NaOH) in 75 mL of distilled water in a suitable reaction vessel.
-
Addition of Substrate: To the NaOH solution, add 5.15 mL (equivalent to 50 mmol) of o-cresol dissolved in 100 mL of absolute ethanol.
-
Heating: Heat the reaction mixture to 60°C with continuous stirring.
-
Addition of Chloroform: Once the temperature is stable at 60°C, carefully begin the dropwise addition of 20 mmol of chloroform (CHCl₃) over a period of 5 minutes. The reaction can be exothermic, so careful monitoring and control of the addition rate are crucial.[3]
-
Reaction Completion: After the chloroform addition is complete, maintain the reaction mixture at 60°C for an additional hour to ensure the reaction goes to completion.
-
Work-up and Extraction:
-
Cool the mixture to room temperature and acidify it with 5M hydrochloric acid (HCl) until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography using silica (B1680970) gel to obtain the pure this compound.
-
Quantitative Data
The Reimer-Tiemann synthesis of this compound from o-cresol provides the product in moderate yields.
| Parameter | Value | Reference(s) |
| Yield | 31.91% - 43% | [2][8] |
| Physical Form | Orange/Yellow Solid | [2][8] |
| Melting Point | 110-114°C | [2][8] |
General Experimental Workflow
The overall process, from reaction setup to the isolation of the final product, follows a standard organic synthesis workflow.
Alternative Formylation Methodologies
While the Reimer-Tiemann reaction is the most direct method cited for this specific transformation, other phenolic formylation reactions are relevant and present alternative synthetic routes.
Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., glycerol (B35011) and boric acid or acetic acid).[9] The reaction mechanism involves the generation of an iminium ion electrophile from hexamine, which then attacks the activated phenol (B47542) ring.[9]
-
Advantages: Avoids the use of chlorinated solvents like chloroform.
-
Disadvantages: Yields can be low and the reaction is often limited to highly activated phenols.[9][10]
Formylation with Paraformaldehyde and MgCl₂-Triethylamine
A more modern approach involves the ortho-selective formylation of phenols using paraformaldehyde as the formyl source, promoted by a magnesium chloride-triethylamine base system.[11][12] This method has been shown to give excellent yields for various alkyl- and halo-substituted phenols.[11]
-
General Procedure: The phenol is heated under reflux with paraformaldehyde, anhydrous MgCl₂, and triethylamine (B128534) in a solvent like acetonitrile (B52724) or THF.[11][12]
-
Advantages: High ortho-selectivity and often provides better yields compared to classical methods.[12] It avoids strong acids or hazardous reagents like chloroform.
Catalytic Oxidation of the Methyl Group
An alternative strategy involves the direct oxidation of the methyl group of a cresol (B1669610) to a formyl group. While highly effective for p-cresol (B1678582) using catalysts like cobalt or copper-manganese (B8546573) oxides, this method is significantly less effective for o-cresol.[13][14] Studies show that under similar catalytic oxidation conditions, o-cresol is largely recovered unreacted, with minimal formation of the corresponding aldehyde.[13][14] Therefore, this route is not considered viable for the efficient synthesis of this compound from o-cresol.
Conclusion
The synthesis of this compound from o-cresol is most practically achieved via the Reimer-Tiemann reaction. This method, while providing moderate yields, is straightforward and utilizes common laboratory reagents. The detailed protocol and mechanistic understanding provided in this guide serve as a comprehensive resource for its implementation. Alternative methods, such as the Duff reaction and modern MgCl₂-promoted formylations, offer different reagent profiles and may be considered depending on substrate compatibility and desired process conditions. Direct catalytic oxidation of the methyl group on o-cresol is not a recommended pathway due to low reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Synthesis of 4-Hydroxy-3-methylbenzaldehyde via the Reimer-Tiemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the Reimer-Tiemann reaction for the synthesis of 4-Hydroxy-3-methylbenzaldehyde, an important intermediate in the chemical and pharmaceutical industries. This guide details the reaction mechanism, experimental protocols, and key quantitative data, presented for practical application in a research and development setting.
Reaction Overview
The Reimer-Tiemann reaction is an organic chemical process used for the ortho-formylation of phenols.[1][2][3] In the context of this guide, p-cresol (B1678582) (4-methylphenol) is treated with chloroform (B151607) (CHCl₃) in a strongly basic aqueous solution, typically sodium hydroxide (B78521) (NaOH).[4] The reaction introduces a formyl group (-CHO) primarily at the ortho position to the hydroxyl group, yielding this compound.[1][4]
The overall transformation is as follows:
-
Starting Material: p-Cresol (4-methylphenol)
-
Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH)
-
Primary Product: this compound
-
Key Intermediate: Dichlorocarbene (B158193) (:CCl₂)[1][3]
The reaction is typically conducted in a biphasic solvent system, as hydroxides are not readily soluble in chloroform, and requires heating to initiate.[2][5] Once started, the reaction can be highly exothermic.[2][5]
Reaction Mechanism
The mechanism of the Reimer-Tiemann reaction is a well-established example of electrophilic aromatic substitution.[1] The principal reactive species is dichlorocarbene, which is generated in situ.[3]
The mechanism involves the following key steps:
-
Dichlorocarbene Formation: A strong base, such as hydroxide, deprotonates chloroform to form the trichloromethyl carbanion. This carbanion rapidly undergoes alpha-elimination to yield the highly reactive and electron-deficient dichlorocarbene.[2][3][6]
-
Phenoxide Formation: The basic conditions also facilitate the deprotonation of the phenolic hydroxyl group of p-cresol, forming the p-methylphenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[2]
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. This attack is favored at the electron-rich ortho position relative to the hydroxyl group.[2][7]
-
Intermediate Formation & Hydrolysis: The attack results in the formation of an intermediate dichloromethyl-substituted phenol.[2][8] This intermediate undergoes basic hydrolysis, followed by acidification during work-up, to form the final this compound product.
Caption: Figure 1: Reimer-Tiemann Reaction Mechanism
Experimental Protocols
The following section details a representative experimental procedure for the synthesis of this compound, adapted from published literature.[9][10]
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and under the supervision of a qualified chemist.
3.1 Materials and Reagents
-
p-Cresol (4-methylphenol)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Absolute ethanol (B145695)
-
Distilled water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
3.2 Synthesis Procedure
-
Preparation of Basic Solution: Dissolve 15 g of sodium hydroxide in 75 mL of distilled water.
-
Reaction Setup: In a suitable reaction vessel, add 5.15 mL (50 mmol) of p-cresol to 100 mL of absolute ethanol. Add the previously prepared NaOH solution to this mixture.
-
Initiation: Heat the reaction mixture to 60°C with stirring.
-
Addition of Chloroform: After 5 minutes at 60°C, carefully begin the addition of 20 mmol of chloroform. Note: An excess of chloroform may be used as it is volatile.[10]
-
Reaction: Continue stirring for 1 hour after the chloroform addition is complete, maintaining the temperature at 60°C.
-
Solvent Removal: Remove the ethanol from the reaction mixture, likely via rotary evaporation.
-
Neutralization: Neutralize the excess NaOH by adding 1 M HCl until the pH of the aqueous solution is between 2 and 3.
-
Extraction: Perform a liquid-liquid extraction of the aqueous mixture using ethyl acetate (3 repetitions).
-
Drying and Filtration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate and purify the resulting crude product by column chromatography using silica gel to obtain pure this compound.
Caption: Figure 2: Experimental Workflow
Quantitative Data Summary
The following tables summarize key quantitative data from a representative synthesis.[9][10]
Table 1: Reaction Conditions and Product Characteristics
| Parameter | Value | Reference |
| Starting Material | o-Cresol (B1677501)* | [9],[10] |
| Temperature | 60°C | [9],[10] |
| Reaction Time | 1 hour (post-addition) | [10] |
| Yield | 43% | [9],[10] |
| Product Form | Orange solid | [9],[10] |
| Melting Point | 110-114°C | [9],[10] |
*Note: The cited literature reports using o-cresol as the starting material. However, for the synthesis of this compound, p-cresol is the chemically appropriate starting substrate. The quantitative data is presented as reported.
Table 2: Reagent Stoichiometry (Based on Protocol)
| Reagent | Amount | Molar Amount | Role | Reference |
| o-Cresol* | 5.15 mL | 50 mmol | Substrate | [10] |
| Sodium Hydroxide | 15 g | 375 mmol | Base | [10] |
| Chloroform | - | 20 mmol | Formylating Agent | [10] |
| Absolute Ethanol | 100 mL | - | Solvent | [10] |
| Distilled Water | 75 mL | - | Solvent | [10] |
Conclusion
The Reimer-Tiemann reaction is an effective method for the ortho-formylation of phenols, providing a direct route to hydroxybenzaldehydes. The synthesis of this compound from p-cresol proceeds via a dichlorocarbene intermediate under strong basic conditions. While the reaction can be exothermic and requires careful control of conditions, the provided protocol offers a solid foundation for laboratory-scale synthesis. The moderate yield of 43% reported in the literature suggests that further optimization of reaction parameters, such as reagent stoichiometry, temperature, and reaction time, could lead to improved outcomes.
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE [vedantu.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. organic chemistry - Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Technical Guide on the Biological Activities of 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzaldehyde, a phenolic aldehyde, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its known and inferred biological activities, supported by available data on the compound and its structural analogs. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Melting Point | 118-120 °C | [1] |
| Appearance | Tan to brown crystalline powder | The Good Scents Company |
| Solubility | Soluble in alcohol | [2] |
Biological Activities
This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The following sections detail these activities, presenting available quantitative data and the experimental methodologies used for their determination.
Antimicrobial Activity
While extensive data on the antimicrobial properties of this compound is limited, a study on a sulfonic acid-based imine derivative, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, provides valuable insights into its potential as an antimicrobial agent. The study determined the Minimum Inhibitory Concentration (MIC) of this derivative against a panel of bacteria and yeasts using the broth microdilution method.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Derivative [3]
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | 64 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive bacteria | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | 256 |
| Candida albicans (ATCC 60193) | Yeast | 128 |
| Candida tropicalis (ATCC 13803) | Yeast | 128 |
These results suggest that derivatives of this compound possess significant antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity.[3]
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. 4-ヒドロキシ-3-メチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Hydroxy-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-methylbenzaldehyde, a phenolic aldehyde, has emerged as a molecule of interest in the field of therapeutic research. While direct and extensive studies on the compound are limited, its structural similarity to other well-researched benzaldehyde (B42025) derivatives provides a strong basis for exploring its potential pharmacological activities. This technical guide synthesizes the available information on this compound and its analogues, focusing on its potential applications in antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective therapies. This document provides a comprehensive overview of its known biological effects, putative mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction
This compound (CAS No: 15174-69-3) is an aromatic organic compound with the chemical formula C₈H₈O₂. It is a derivative of benzaldehyde with a hydroxyl and a methyl group substituted on the benzene (B151609) ring. This substitution pattern, particularly the phenolic hydroxyl group, is often associated with a range of biological activities. The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, including chalcones and coumarins, which have demonstrated significant pharmacological properties. This guide aims to provide an in-depth technical overview of the potential therapeutic applications of this compound, drawing from direct evidence where available and from studies on structurally related analogues to infer its likely biological activities and mechanisms of action.
Potential Therapeutic Applications and Mechanisms of Action
Antimicrobial Activity
This compound has been identified as a promising scaffold for the development of novel antimicrobial agents.
Fungicidal Activity: The compound has shown notable fungicidal activity, particularly against the opportunistic yeast, Cryptococcus neoformans. The proposed mechanism of action involves the inhibition of mitochondrial functions within the fungal cells, leading to disruption of essential cellular processes and ultimately cell death.[1]
Antibacterial Activity: While direct antibacterial data on this compound is scarce, it serves as a key intermediate in the synthesis of derivatives with significant antibacterial properties. For instance, chalcones and coumarins synthesized from this aldehyde have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The mechanism for some derivatives may involve binding to fatty acids in the outer membrane of gram-negative bacteria.[1]
Anticancer Activity
Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that this compound may exhibit cytotoxic effects on cancer cells through the modulation of key signaling pathways.
Putative Signaling Pathways: Based on research on analogous benzaldehydes, this compound could potentially inhibit critical cancer cell survival pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
-
STAT3, NF-κB, and ERK Pathways: These are crucial signaling cascades involved in inflammation, cell proliferation, and apoptosis evasion.
The mechanism may involve the regulation of 14-3-3ζ-mediated protein-protein interactions, which are pivotal in controlling these oncogenic pathways.
Anti-inflammatory Activity
The phenolic aldehyde structure of this compound suggests potential anti-inflammatory properties. Studies on the closely related analogue, 4-hydroxybenzaldehyde, have demonstrated significant anti-inflammatory effects.
Mechanism of Action: The anti-inflammatory action is likely mediated through the downregulation of key pro-inflammatory enzymes and mediators. The proposed mechanism involves the inhibition of:
-
Inducible Nitric Oxide Synthase (iNOS): This enzyme is responsible for the production of nitric oxide (NO), a key inflammatory mediator.
-
Cyclooxygenase-2 (COX-2): This enzyme is crucial for the synthesis of prostaglandins, which are central to the inflammatory response.[3][4]
By suppressing the expression of iNOS and COX-2, this compound could potentially reduce the production of NO and prostaglandins, thereby mitigating the inflammatory cascade.
Antioxidant Activity
Neuroprotective Potential
Emerging evidence from related hydroxybenzaldehyde derivatives suggests a potential neuroprotective role for this compound.
Putative Mechanisms of Action: The neuroprotective effects could be mediated through multiple pathways:
-
PI3K/Akt Signaling Pathway: Activation of this pathway promotes neuronal survival.
-
Nrf2 Antioxidant Response Pathway: Upregulation of this pathway enhances cellular defense against oxidative stress, a major contributor to neuronal damage.
-
Mitochondrial Preservation: Analogues have been shown to protect against transient focal cerebral ischemia by preserving mitochondrial function.
Quantitative Data
Quantitative data on the biological activities of this compound is not extensively available in the reviewed scientific literature. The following tables present data for structurally related compounds to provide a comparative context for its potential efficacy.
Table 1: Antimicrobial Activity of a this compound Analogue
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one | Cryptococcus neoformans (clinical isolates) | 2 - 16 |
Data sourced from a study on a synthetic derivative, not the parent compound.
Table 2: Anti-inflammatory Activity of 4-Hydroxybenzaldehyde (Analogue)
| Compound | Assay | Target Cell Line | Effect |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Suppression of NO production |
| 4-Hydroxybenzaldehyde | iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Suppression of iNOS and COX-2 induction |
Qualitative data from a study on a close structural analogue.
Table 3: Cytotoxicity of Benzaldehyde Derivatives (Analogues) Against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |
|---|---|---|---|---|
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |
Data from a study on substituted benzaldehydes, not this compound.
Detailed Experimental Protocols
The following are detailed, standardized protocols for key experiments to evaluate the therapeutic potential of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum (e.g., Cryptococcus neoformans), standardized to 0.5 McFarland turbidity
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile saline
-
Microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the microtiter plate wells containing MHB to achieve a final volume of 100 µL per well.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at 30°C for 48-72 hours (for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the absorbance at 600 nm with a microplate reader.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent used to dissolve the compound).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound solutions at various concentrations in methanol (B129727)
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the this compound solutions (or positive control/methanol blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate putative signaling pathways and a general experimental workflow.
Caption: Putative anticancer signaling pathways modulated by this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for evaluating therapeutic potential.
Conclusion
This compound represents a molecule with considerable, yet largely unexplored, therapeutic potential. Based on its chemical structure and the biological activities of its close analogues, it is a promising candidate for further investigation as an antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective agent. The lack of extensive direct research highlights a significant opportunity for novel discoveries. The experimental protocols and putative mechanisms of action detailed in this guide provide a solid framework for researchers and drug development professionals to systematically evaluate and unlock the full therapeutic potential of this compound. Future studies should focus on generating robust quantitative data and elucidating the specific molecular targets and signaling pathways modulated by this compound to advance its potential translation into clinical applications.
References
4-Hydroxy-3-methylbenzaldehyde: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Bioactive Natural Product
Abstract
4-Hydroxy-3-methylbenzaldehyde is a phenolic aldehyde that has been identified as a natural product in various plant and microbial species. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and biological activities, with a focus on its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It consolidates available data on its antifungal, antibacterial, antioxidant, and anti-inflammatory properties, and provides detailed experimental protocols for its synthesis and for assays to evaluate its biological efficacy. While quantitative data for the pure compound is limited in publicly available literature, this guide presents data for structurally related compounds to provide a comparative context.
Introduction
This compound (also known as 3-methyl-p-hydroxybenzaldehyde or cresotaldehyde) is an aromatic organic compound with the chemical formula C₈H₈O₂.[1] As a derivative of benzaldehyde (B42025), it belongs to a class of compounds that are of significant interest to the scientific community due to their diverse biological activities. This guide will delve into the technical details of this compound as a natural product, exploring its sources, synthesis, and multifaceted biological potential.
Natural Occurrence and Biosynthesis
Natural Occurrence
This compound has been reported as a natural constituent in the red mangrove, Rhizophora mangle.[2] Mangrove species are known for producing a rich array of secondary metabolites, including phenolic compounds, which contribute to their adaptation to harsh coastal environments. The presence of this compound in R. mangle suggests its potential ecological role, possibly in defense mechanisms against pathogens.
Biosynthesis
While the specific biosynthetic pathway of this compound in Rhizophora mangle has not been fully elucidated, it is likely derived from the shikimate pathway, which is the primary route for the biosynthesis of aromatic compounds in plants and microorganisms. The pathway proceeds through chorismate, a key intermediate that can be converted to L-phenylalanine or L-tyrosine. Subsequent enzymatic modifications, including hydroxylation, methylation, and side-chain cleavage, would lead to the formation of the final benzaldehyde derivative.
A biosynthetic pathway can also be observed in the catabolism of 2,4-xylenol and p-cresol (B1678582) by certain soil bacteria, such as Pseudomonas putida. These microorganisms utilize specific enzymes to oxidize the methyl group of p-cresol, leading to the formation of 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde (B117250). A similar enzymatic machinery could be involved in the formation of this compound from related precursors.
Biological Activities
This compound and its derivatives have been investigated for a range of biological activities. The presence of both a hydroxyl and an aldehyde group on the aromatic ring is believed to contribute to its bioactivity.
Antifungal Activity
Commercial sources have described this compound as a fungicidal agent with activity against the opportunistic human pathogen Cryptococcus neoformans. The proposed mechanism of action involves the inhibition of mitochondrial functions, leading to disruption of fatty acid synthesis and ultimately cell death.[3] It is suggested that the compound binds with high affinity to C. neoformans, interfering with its metabolic processes.[3]
Antibacterial Activity
Phenolic aldehydes are known to possess antibacterial properties. Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell lysis. Additionally, these compounds can interfere with essential cellular processes by binding to proteins and enzymes. It has been suggested that this compound may inhibit gram-negative bacteria by binding to fatty acids in their outer membrane.[3]
Anti-proliferative and Anti-cancer Activity
While specific data for this compound is limited, related benzaldehyde derivatives have demonstrated anti-proliferative and anti-cancer activities.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.
Anti-inflammatory Activity
Some studies on the related compound, 4-hydroxybenzaldehyde, have shown anti-inflammatory effects. These effects are attributed to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Quantitative Data on Biological Activities
Specific quantitative data for the biological activities of pure this compound is not extensively available in the reviewed scientific literature. The following tables summarize available data for structurally related compounds to provide a comparative context for researchers.
Table 1: Antimicrobial Activity of Related Phenolic Compounds
| Compound | Microorganism | Assay Type | Value | Reference |
| Derivative of this compound | Staphylococcus aureus | MIC | 64 µg/mL | [5] |
| Derivative of this compound | Enterococcus faecalis | MIC | 64 µg/mL | [5] |
| Derivative of this compound | Pseudomonas aeruginosa | MIC | 256 µg/mL | [5] |
| Derivative of this compound | Candida albicans | MIC | 128 µg/mL | [5] |
| Derivative of this compound | Candida tropicalis | MIC | 128 µg/mL | [5] |
Table 2: Antiproliferative Activity of a Related Benzaldehyde Analogue
| Compound | Cell Line | Assay Type | Value | Reference |
| DEAB Analogue 14 | DU145 (Prostate Cancer) | IC50 | 61 µM | [6] |
| DEAB Analogue 14 | PC3 (Prostate Cancer) | IC50 | 47 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate its biological activities.
Synthesis of this compound via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.
Materials:
-
ortho-Cresol
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 15 g of NaOH in 75 mL of distilled water.
-
Add the NaOH solution to a solution of 5.15 mL of ortho-cresol (50 mmol) in 100 mL of absolute ethanol.
-
Heat the reaction mixture to 60°C.
-
After 5 minutes, carefully add 20 mmol of chloroform to the reaction mixture.
-
Continue stirring for 1 hour after the addition of chloroform is complete.
-
Remove the ethanol by evaporation under reduced pressure.
-
Neutralize the excess NaOH by adding 1 M HCl until the pH reaches 2-3.
-
Extract the solution three times with ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Isolation from Rhizophora mangle
A general protocol for the isolation of phenolic compounds from Rhizophora mangle is described below. This can be adapted and optimized for the specific isolation of this compound.
Materials:
-
Dried and powdered bark of Rhizophora mangle
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
-
Sephadex LH-20 for gel filtration
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
Procedure:
-
Extraction: Macerate the powdered bark of Rhizophora mangle with methanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition with hexane and then ethyl acetate. Concentrate the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the components based on polarity.
-
Gel Filtration: Further purify the fractions containing this compound (as identified by techniques like TLC and HPLC) using gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Characterization: Identify the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Cryptococcus neoformans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of the compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol.
-
Mix the compound solutions with the DPPH solution in a 1:1 ratio.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways
While the direct effects of this compound on specific signaling pathways are not well-documented, studies on the related compound 4-hydroxybenzaldehyde suggest potential interactions with key cellular signaling cascades. For instance, 4-hydroxybenzaldehyde has been shown to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes.[7] Furthermore, given its structural similarity to other phenolic compounds, it is plausible that this compound could modulate inflammatory pathways such as the NF-κB and MAPK signaling pathways.
Caption: General workflow for the evaluation of this compound.
Conclusion
This compound is a naturally occurring phenolic aldehyde with demonstrated potential for various biological activities, including antifungal, antibacterial, and antioxidant effects. This technical guide has summarized the current knowledge regarding its natural sources, synthesis, and bioactivity. While there is a need for more extensive research to quantify its efficacy and elucidate its mechanisms of action, the available information suggests that this compound represents a promising lead compound for the development of new therapeutic agents. The provided experimental protocols offer a foundation for researchers to further investigate this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Their wide-ranging applications in medicinal chemistry, including their roles as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents, have made them a focal point of significant research interest. The structural flexibility of Schiff bases allows for the fine-tuning of their steric and electronic properties to enhance their biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-Hydroxy-3-methylbenzaldehyde. The presence of the hydroxyl and methyl groups on the aromatic ring of this aldehyde is anticipated to influence the biological efficacy of the resulting Schiff base derivatives. While specific data for Schiff bases derived directly from this compound is limited in publicly available literature, the following protocols and data are based on established methodologies for structurally analogous compounds, particularly those derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound can be achieved through several methods, including conventional heating under reflux and environmentally friendly green synthesis approaches.
General Reaction Scheme
Caption: General reaction for the synthesis of a Schiff base.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a conventional method for synthesizing Schiff bases using heat and a catalytic amount of acid.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline, amino acid)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the chosen primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a condenser and reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Green Synthesis at Room Temperature
This protocol offers an environmentally benign alternative to the conventional method, often requiring shorter reaction times and avoiding the use of harsh catalysts.[2][3]
Materials:
-
This compound
-
Appropriate aromatic amine
-
Ethanol
-
Triethylamine (B128534) (base catalyst, optional)[4]
-
Mortar and pestle or magnetic stirrer
Procedure:
-
Finely powder the solid this compound and the chosen aromatic amine.[3]
-
Mix equimolar amounts of the powdered reactants in a flask.
-
Add a small amount of ethanol (e.g., 5 mL for a 2.5 mmol scale) and stir or triturate the mixture at room temperature.[2]
-
Optionally, a catalytic amount of triethylamine can be added to facilitate the reaction.[4]
-
Continue stirring/trituration for the required time (typically 30-60 minutes), monitoring the reaction by TLC.
-
Collect the crystalline product by filtration.[2]
-
Wash the product with water and then recrystallize from aqueous ethanol.[4]
-
Dry the purified Schiff base in a desiccator.
Characterization of Synthesized Schiff Bases
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Expected Characterization Data for a Representative Schiff Base (Data for analogous compounds)
| Parameter | Expected Value/Observation | Reference |
| Appearance | Crystalline solid (color may vary) | [5] |
| Melting Point (°C) | A sharp melting point is indicative of purity. | [6] |
| FT-IR (cm⁻¹) | ||
| ν(O-H) | ~3400 (broad) | [7] |
| ν(C-H) aromatic | ~3050 | [7] |
| ν(C=N) azomethine | ~1600-1625 | [7] |
| ν(C-O) phenolic | ~1280 | [7] |
| ¹H NMR (δ ppm) | ||
| -CH=N- (azomethine proton) | ~8.1-8.8 | [7] |
| Ar-H (aromatic protons) | ~6.8-7.9 | [7] |
| Ar-OH (phenolic proton) | ~9.5-13.0 (broad singlet) | [7] |
| -CH₃ (methyl protons) | ~2.2-2.5 | [8] |
| ¹³C NMR (δ ppm) | ||
| -C=N- (azomethine carbon) | ~158-165 | [8] |
| Aromatic carbons | ~110-160 | [8] |
| -CH₃ (methyl carbon) | ~15-20 | [8] |
Applications in Drug Discovery and Development
Schiff bases derived from substituted benzaldehydes are actively being investigated for a variety of therapeutic applications. The following sections detail potential applications for derivatives of this compound based on data from analogous compounds.
Antimicrobial Activity
The azomethine group is a crucial pharmacophore for the antimicrobial activity of Schiff bases. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.
Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Prepare sterile Mueller-Hinton agar (B569324) plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar surfaces with the test microorganisms.
-
Create wells of a standard diameter in the agar.
-
Load the wells with a defined concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO). Use a standard antibiotic/antifungal as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.[1]
Table 2: Antimicrobial Activity of Structurally Similar Schiff Bases
| Compound/Organism | MIC (µg/mL) | Reference |
| Schiff base of Benzaldehyde | ||
| Escherichia coli | 62.5 | [6] |
| Staphylococcus aureus | 62.5 | [6] |
| Candida albicans | 250 | [6] |
| Schiff base of Anisaldehyde | ||
| Escherichia coli | 250 | [6] |
| Staphylococcus aureus | 62.5 | [6] |
| Candida albicans | 62.5 | [6] |
| Schiff base of Salicylaldehyde (B1680747) | ||
| Pseudomonas aeruginosa | 50 | [9] |
| Klebsiella pneumoniae | 50 | [9] |
Anticancer Activity
Many Schiff bases exhibit significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate in a suitable medium.
-
After 24 hours of incubation, treat the cells with various concentrations of the synthesized Schiff bases.[10]
-
Incubate the treated cells for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.[10]
Table 3: Anticancer Activity of Structurally Similar Schiff Bases
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| From 2,4-dihydroxy benzaldehyde | PC3 (Prostate) | 4.85 | [11] |
| From cinnamaldehyde (B126680) & 4-aminoantipyrine | Various cell lines | < 18 | [6] |
| From 4-hydroxy-3,5-dimethoxybenzaldehyde | MCF7 (Breast) | Better than free ligand | |
| From 4-nitro benzaldehyde | TSCCF (Tongue) | 446.68 µg/mL |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for Schiff bases of this compound are not yet elucidated, the anticancer activity of many Schiff bases is known to be mediated through the induction of apoptosis.
Caption: A potential apoptotic pathway induced by Schiff bases.
Experimental Workflow Visualization
The overall process from synthesis to biological evaluation can be summarized in the following workflow.
Caption: Workflow for Schiff base synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 5. mdpi.com [mdpi.com]
- 6. materials.journalspub.info [materials.journalspub.info]
- 7. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chalcones utilizing 4-hydroxy-3-methylbenzaldehyde as a key precursor. The protocols detailed below are based on established Claisen-Schmidt condensation reactions and highlight the potential biological applications of the resulting chalcone (B49325) derivatives, particularly in the realm of antimicrobial and anticancer research.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a reliable reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of an acid or base catalyst.[5][6]
This compound serves as a valuable starting material in the synthesis of novel chalcone derivatives. The presence of the hydroxyl and methyl groups on the benzaldehyde ring can influence the biological activity of the resulting chalcone, making it an interesting candidate for drug discovery and development.
Synthesis of 4-hydroxy-3-methylchalcone
The synthesis of 4-hydroxy-3-methylchalcone from this compound and acetophenone is a straightforward and efficient process. The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation.[7]
Experimental Protocol: Synthesis of 4-hydroxy-3-methylchalcone
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in ethanol with stirring until a clear solution is obtained.
-
To this basic solution, add one molar equivalent of acetophenone and stir the mixture for approximately 15-20 minutes at room temperature.
-
Slowly add one molar equivalent of this compound to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
A solid precipitate of 4-hydroxy-3-methylchalcone will form.
-
Collect the solid product by filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-3-methylchalcone.[1]
-
Dry the purified product and determine its melting point and yield.
dot
References
- 1. nveo.org [nveo.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Application Notes and Protocols: 4-Hydroxy-3-methylbenzaldehyde as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of potential pharmaceutical intermediates derived from 4-Hydroxy-3-methylbenzaldehyde. This compound serves as a valuable building block for the creation of bioactive molecules, including chalcones and coumarins, which have demonstrated promising antibacterial and antifungal properties in research settings.
Application 1: Synthesis of 4-Hydroxy-3-methylchalcone Derivatives as Potential Antibacterial Agents
Chalcones are a class of organic compounds recognized for their broad spectrum of biological activities. The synthesis of 4-Hydroxy-3-methylchalcone from this compound via a Claisen-Schmidt condensation reaction yields a scaffold that can be further modified to develop novel antibacterial agents. Research has indicated that these derivatives show notable activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1]
Experimental Protocol: Synthesis of 4-Hydroxy-3-methylchalcone
This protocol details the synthesis of 4-hydroxy-3-methylchalcone through the Claisen-Schmidt condensation of this compound with acetophenone (B1666503).
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Hydrochloric Acid (HCl), 1M
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Separately, prepare a solution of sodium hydroxide (2.0 eq) in distilled water and cool it in an ice bath.
-
Slowly add the cooled NaOH solution to the ethanolic solution of the aldehydes and ketones with constant stirring, maintaining the temperature below 25°C.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 1M HCl to a pH of 2-3.
-
A solid precipitate of 4-hydroxy-3-methylchalcone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-3-methylchalcone.
Quantitative Data
| Product | Starting Material | Reagent | Catalyst | Yield (%) | Melting Point (°C) |
| 4-Hydroxy-3-methylchalcone | This compound | Acetophenone | NaOH | 40 | 83-86 |
Table 1: Summary of quantitative data for the synthesis of 4-Hydroxy-3-methylchalcone.[1]
Application 2: Synthesis of 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin (B35378) as a Potential Antimicrobial Intermediate
Coumarin derivatives are another class of compounds with significant pharmacological interest. The reaction of this compound with 3-acetylcoumarin (B160212) leads to the formation of a coumarin derivative with potential as a scaffold for developing new antimicrobial agents.[2]
Experimental Protocol: Synthesis of 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin
This protocol outlines the synthesis of 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin.
Materials:
-
This compound
-
3-Acetylcoumarin
-
Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve this compound (1.0 eq) and 3-acetylcoumarin (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
A solid product will precipitate out.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
Quantitative Data
| Product | Starting Material | Reagent | Catalyst | Yield (%) |
| 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin | This compound | 3-Acetylcoumarin | Piperidine | Not specified in abstract |
Table 2: Summary of reactants and catalysts for the synthesis of a coumarin derivative.[2]
Synthesis of this compound
For researchers who wish to synthesize the precursor itself, the Reimer-Tiemann reaction of ortho-cresol is a common method.
Experimental Protocol: Reimer-Tiemann Reaction
Materials:
-
ortho-Cresol
-
Chloroform (B151607) (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve sodium hydroxide in water and add ortho-cresol, followed by ethanol.
-
Heat the mixture to 60-70°C with stirring.
-
Add chloroform dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Distill off the excess chloroform and ethanol.
-
Cool the remaining mixture and acidify with dilute HCl.
-
The product, this compound, can be isolated by steam distillation or solvent extraction.
-
Purify the crude product by recrystallization from a suitable solvent.
Quantitative Data
| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| This compound | ortho-Cresol | Chloroform, NaOH | 43 | 110-114 |
Table 3: Summary of quantitative data for the synthesis of this compound.[1]
References
Application of 4-Hydroxy-3-methylbenzaldehyde in the Synthesis of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine (B1678525) derivatives utilizing 4-hydroxy-3-methylbenzaldehyde as a key starting material. Pyrimidine and its derivatives are a critical class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a wide array of pharmacologically active molecules. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] this compound, a readily available aromatic aldehyde, serves as a versatile precursor for introducing a substituted phenyl ring into the pyrimidine core, potentially modulating the biological efficacy of the resulting compounds.
Two primary synthetic strategies for the synthesis of pyrimidine derivatives from this compound are highlighted: the Biginelli reaction and a two-step synthesis via a chalcone (B49325) intermediate.
Biginelli Reaction: A One-Pot Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation reaction that provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[6][7] This acid-catalyzed reaction involves an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea.[6][7] The use of this compound in this reaction allows for the synthesis of dihydropyrimidinones with a 4-(4-hydroxy-3-methylphenyl) substituent.
General Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol: Synthesis of 4-(4-Hydroxy-3-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol is a representative procedure for the Biginelli reaction.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Concentrated Hydrochloric Acid (catalyst)
-
Distilled water
-
Ice bath
-
Reflux apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to dissolve the reactants.
-
Carefully add a few drops of concentrated hydrochloric acid to the mixture as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cold reaction mixture into 50 mL of ice-cold distilled water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.
-
Dry the purified product in a desiccator.
Quantitative Data:
| Aldehyde | β-Ketoester | N-Containing Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 4-6 | 75-85 | General Protocol |
| Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | < 1 | > 90 | [6] |
| Various Aromatic Aldehydes | Ethyl acetoacetate | Urea | InCl₃ | THF | 2-3 | 81-94 | [6] |
Synthesis via Chalcone Intermediates
An alternative and highly versatile method for synthesizing pyrimidine derivatives involves a two-step process. The first step is the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) to form a chalcone (an α,β-unsaturated ketone).[8][9][10] The second step is the cyclization of the chalcone intermediate with a nitrogen-containing reagent such as urea, thiourea, or guanidine (B92328) hydrochloride to yield the corresponding pyrimidine derivative.[9][10]
General Reaction Scheme:
Caption: Two-step synthesis of pyrimidines via a chalcone intermediate.
Experimental Protocol:
Step 1: Synthesis of (E)-1-phenyl-3-(4-hydroxy-3-methylphenyl)prop-2-en-1-one (Chalcone) [11]
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL beaker, dissolve this compound (10 mmol) and acetophenone (10 mmol) in 30 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the sodium hydroxide solution dropwise to the reaction mixture. The formation of a yellow precipitate indicates the progress of the reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude chalcone from ethanol to obtain a purified product. A yield of 40% has been reported for a similar reaction.[11]
Step 2: Synthesis of 2-Amino-4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidine [10]
Materials:
-
(E)-1-phenyl-3-(4-hydroxy-3-methylphenyl)prop-2-en-1-one (Chalcone)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in 25 mL of ethanol.
-
Add a solution of potassium hydroxide (5 mmol) in a small amount of ethanol to the flask.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to get the purified 2-aminopyrimidine (B69317) derivative.
Quantitative Data:
| Chalcone Precursor | Cyclizing Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one | Guanidine HCl | KOH | Ethanol | 22 | Not specified | [10] |
| 3-(4-substitutedphenyl)-1-(pyridine-4-yl) prop-2-en-1-one | Thiourea | KOH | Ethanol | 22 | Not specified |
Biological Significance and Applications
Pyrimidine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][4][5] The incorporation of the 4-hydroxy-3-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting pyrimidine derivatives. For instance, chalcones derived from substituted benzaldehydes have shown antibacterial activity.[11] The synthesized pyrimidines can be screened for various biological activities, including but not limited to:
-
Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.[1]
-
Anticancer activity: Against various cancer cell lines.[5]
-
Anti-inflammatory activity: Using in vitro and in vivo models.
-
Antioxidant activity: Assessed by various radical scavenging assays.
The specific biological activities of pyrimidine derivatives synthesized from this compound would need to be determined through dedicated screening programs.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
These detailed application notes and protocols provide a comprehensive guide for researchers interested in utilizing this compound for the synthesis of potentially bioactive pyrimidine derivatives. The described methods are robust and can be adapted for the synthesis of a library of compounds for further investigation in drug discovery programs.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. periodicos.ufms.br [periodicos.ufms.br]
- 9. pnrjournal.com [pnrjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Benzothiazole Schiff Bases from 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel benzothiazole (B30560) Schiff bases derived from 4-hydroxy-3-methylbenzaldehyde and various substituted 2-aminobenzothiazoles. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2][3][4]
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). Benzothiazole-containing Schiff bases, in particular, have attracted considerable attention due to their diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][5][6][7][8] The synthesis of these compounds is typically achieved through a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[7] This protocol outlines the synthesis of a series of benzothiazole Schiff bases by reacting this compound with various substituted 2-aminobenzothiazoles.
Reaction Scheme
The synthesis involves the condensation reaction between this compound and a substituted 2-aminobenzothiazole (B30445) in an alcoholic solvent, often catalyzed by a small amount of acid or base.
Caption: General reaction scheme for the synthesis of benzothiazole Schiff bases.
Experimental Protocol
This protocol is a general method adaptable for the synthesis of various benzothiazole Schiff bases from this compound.
Materials:
-
This compound
-
Substituted 2-aminobenzothiazole (e.g., 2-amino-6-chlorobenzothiazole, 2-amino-6-bromobenzothiazole, 2-amino-6-methylbenzothiazole)
-
Absolute Ethanol (B145695)
-
Piperidine (B6355638) (catalyst)
-
Carbon Tetrachloride (for recrystallization)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 50 mL round bottom flask, dissolve 10 mmol of the substituted 2-aminobenzothiazole derivative in 15 mL of absolute ethanol.
-
To this solution, add 10 mmol of this compound.
-
Add a drop of piperidine to the mixture to catalyze the reaction.[9]
-
The reaction mixture is then refluxed with constant stirring for a period of 3 to 12 hours.[6][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
The crude product is washed several times with cold ethanol to remove any unreacted starting materials.
-
The solid is then dried.
-
For further purification, the product is recrystallized from a suitable solvent such as carbon tetrachloride or ethanol to yield the pure crystalline Schiff base.[9]
Characterization Data
The synthesized compounds are typically characterized by their melting point, FT-IR, and ¹H NMR spectroscopy. The following table summarizes the characterization data for a series of analogous benzothiazole Schiff bases synthesized from o-vanillin (a structural isomer of this compound) and various substituted 2-aminobenzothiazoles.[9]
| 2-Aminobenzothiazole Substituent | Aldehyde | Molecular Formula | Melting Point (°C) | Yield (%) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Peaks (δ, ppm) |
| 6-Chloro | o-Vanillin | C₁₅H₁₁ClN₂O₂S | 224 | - | 3440 (O-H), 1596 (C=N), 1247 (C-O) | 3.9 (s, 3H, -OCH₃), 6.9-8.0 (m, Ar-H), 9.3 (s, 1H, -CH=N), 12.38 (s, 1H, -OH) |
| 6-Bromo | o-Vanillin | C₁₅H₁₁BrN₂O₂S | 234 | - | 3432 (O-H), 1592 (C=N), 1259 (C-O) | 3.15 (s, 3H, -OCH₃), 6.8-8.0 (m, Ar-H), 9.3 (s, 1H, -CH=N), 12.38 (s, 1H, -OH) |
| 6-Methyl | o-Vanillin | C₁₆H₁₄N₂O₂S | 178 | - | 3434 (O-H), 1596 (C=N), 1258 (C-O) | 2.76 (s, 3H, -CH₃), 3.96 (s, 3H, -OCH₃), 6.8-7.4 (m, Ar-H), 9.3 (s, 1H, -CH=N), 12.53 (s, 1H, -OH) |
Experimental Workflow
The overall workflow from synthesis to biological evaluation is depicted in the following diagram.
Caption: Workflow for the synthesis, characterization, and biological evaluation.
Applications in Drug Development
Benzothiazole Schiff bases are recognized for their broad spectrum of biological activities. The synthesized compounds from this protocol can be screened for various therapeutic applications.
-
Antimicrobial Agents: These compounds have shown promising activity against a range of bacterial and fungal strains.[5][6][7] The presence of the azomethine group is often crucial for their antimicrobial effects. The synthesized Schiff bases can be tested against clinically relevant pathogens to determine their minimum inhibitory concentration (MIC).
-
Anticancer Agents: Several studies have reported the cytotoxic effects of benzothiazole Schiff bases against various cancer cell lines.[1][3][4] The mechanism of action may involve the induction of apoptosis.[1] The synthesized compounds can be evaluated for their in vitro anticancer activity using assays such as the MTT assay on cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer).[1][10]
The versatility of the synthesis allows for the creation of a library of compounds with different substituents on the benzothiazole ring. This enables structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activity, which is a critical step in the drug discovery and development process.
References
- 1. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex [medmedchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. medmedchem.com [medmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. ijper.org [ijper.org]
Application Notes & Protocols for the HPLC Quantification of 4-Hydroxy-3-methylbenzaldehyde
These application notes provide a comprehensive guide for the quantitative analysis of 4-Hydroxy-3-methylbenzaldehyde using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Abstract
A precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound is presented. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, providing excellent separation and peak symmetry. Detection is performed using a UV-Vis detector. This document outlines the detailed experimental protocol for analysis and validation, along with data presentation in tabular format and a visual representation of the experimental workflow.
Chromatographic Conditions
A recommended starting point for the HPLC analysis of this compound is based on methods developed for structurally similar aromatic aldehydes, such as 3-methylbenzaldehyde (B113406) and vanillin (B372448) derivatives.[1][2] The following conditions are proposed for initial method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in Water (v/v) |
| Elution Mode | Isocratic |
| Composition | 60% Acetonitrile : 40% 0.1% Phosphoric acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥97%)[3]
-
Methanol (B129727) (HPLC grade, for standard and sample preparation)
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Filter the aqueous solution through a 0.45 µm membrane filter.[4]
-
The mobile phase is a 60:40 (v/v) mixture of acetonitrile and the 0.1% phosphoric acid solution.[2]
-
Degas the mobile phase by sonication or vacuum filtration before use.[4]
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in methanol in a 100 mL volumetric flask to obtain a stock solution of approximately 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve the sample in methanol to obtain a theoretical concentration of approximately 1 mg/mL.[2][5]
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[5]
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the sample solution(s).
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][7] The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration.[7] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1[6] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1[6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain within acceptable limits. |
Data Presentation
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | [Data to be filled] |
| Theoretical Plates (N) | N ≥ 2000 | [Data to be filled] |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for 6 replicate injections) | [Data to be filled] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | [Data to be filled] |
| 5 | [Data to be filled] |
| 10 | [Data to be filled] |
| 25 | [Data to be filled] |
| 50 | [Data to be filled] |
| 100 | [Data to be filled] |
| Correlation Coefficient (r²) | [Data to be filled] |
| Regression Equation | [Data to be filled] |
Table 3: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | RSD (%) (n=3) |
| 80% | 40 | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| 100% | 50 | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| 120% | 60 | [Data to be filled] | [Data to be filled] | [Data to be filled] |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Hydroxy-3-methylbenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring high sensitivity and reproducibility. This protocol is particularly relevant for purity assessments, impurity profiling, and metabolic studies in the fields of pharmaceutical research and flavor chemistry.
Introduction
This compound is an aromatic aldehyde with applications in various chemical syntheses and as a flavoring agent. Accurate and reliable analytical methods are crucial for its quantification and characterization in diverse matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for this purpose, providing excellent chromatographic separation and definitive mass spectral identification. This document provides a detailed experimental protocol and data presentation for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation (Solvent Extraction)
This protocol is suitable for the analysis of this compound in solid or liquid samples.
Materials:
-
This compound standard (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm PTFE syringe filters
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
-
Sample Extraction (Solid):
-
Accurately weigh approximately 100 mg of the homogenized solid sample into a glass centrifuge tube.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more with fresh dichloromethane.
-
Combine the supernatants and pass them through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.
-
-
Sample Extraction (Liquid):
-
To 1 mL of the liquid sample, add 5 mL of dichloromethane.
-
Vortex for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and proceed with the drying and concentration steps as described for solid samples.
-
-
Final Preparation: Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters can be adapted for various GC-MS systems, such as those from Agilent Technologies or Thermo Fisher Scientific.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 4 minutes |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The retention time may vary slightly depending on the specific instrument and column conditions.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 15174-69-3 | C₈H₈O₂ | 136.15 | ~12.5[1] | 136, 135, 107, 77, 51 |
Note: The mass fragments are based on Electron Ionization (EI) mass spectra.[2][3]
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Utilization of 4-Hydroxy-3-methylbenzaldehyde in the Preparation of Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of antitumor agents derived from 4-hydroxy-3-methylbenzaldehyde. This document includes detailed experimental protocols for the synthesis of chalcones and Schiff bases, methods for evaluating their cytotoxic activity, and a summary of the current understanding of their mechanisms of action.
Introduction
This compound is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential therapeutic properties. Among these, chalcones and Schiff bases have emerged as promising scaffolds in the development of novel antitumor agents. The structural motif of this compound, featuring a reactive aldehyde group and a substituted phenolic ring, allows for diverse chemical modifications to generate libraries of compounds for anticancer screening.
Chalcones, characterized by an α,β-unsaturated ketone system, and Schiff bases, containing an azomethine (-C=N-) group, have been shown to exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
Synthesis of Antitumor Agents from this compound
The primary strategies for utilizing this compound in the synthesis of potential antitumor agents involve its condensation with acetophenones to form chalcones (Claisen-Schmidt condensation) or with primary amines to yield Schiff bases.
Protocol 1: Synthesis of Chalcone (B49325) Derivatives
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted acetophenone (B1666503).
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the desired substituted acetophenone in 50 mL of ethanol.
-
To this solution, add 20 mL of a 40% aqueous solution of NaOH or KOH dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH reaches 2-3. A precipitate of the chalcone should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized chalcone using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol (B129727)
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 10 mmol of this compound in 30 mL of ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve 10 mmol of the selected primary amine in 20 mL of the same solvent.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.
-
Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Evaluation of Antitumor Activity
The in vitro cytotoxicity of the synthesized compounds is a primary indicator of their potential as antitumor agents. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data on Antitumor Activity
While specific IC₅₀ values for a wide range of derivatives of this compound are not extensively available in the public domain, the following tables provide representative data for structurally similar chalcones and Schiff bases, demonstrating their potential as antitumor agents.
Table 1: Representative IC₅₀ Values of Chalcone Derivatives Against Various Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| Chalcone A | 3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 21.5 | ||
| A549 (Lung) | 18.9 | ||
| Chalcone B | 1-(4-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 9.8 |
| HeLa (Cervical) | 12.4 | ||
| A549 (Lung) | 11.7 |
Note: The data presented in this table is for chalcones derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and serves as an illustrative example of the potential activity of analogous compounds derived from this compound.
Table 2: Representative IC₅₀ Values of Schiff Base Derivatives Against Various Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) |
| Schiff Base C | (E)-4-(((4-hydroxy-3-methoxyphenyl)methylene)amino)phenol | A549 (Lung) | 40.89 µg/mL |
| Schiff Base D | (E)-N-((4-hydroxy-3-methoxyphenyl)methylene)aniline | HepG2 (Liver) | 25.3 |
| HCT-116 (Colon) | 31.6 |
Note: The data in this table is for Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and is intended to be representative of the potential activity of similar compounds synthesized from this compound.
Mechanisms of Action and Signaling Pathways
Chalcones and Schiff bases exert their antitumor effects through multiple mechanisms. A common pathway involves the induction of apoptosis, or programmed cell death, in cancer cells.
Apoptosis Induction by Chalcone Derivatives
Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis pathways induced by chalcone derivatives.
This diagram illustrates how chalcone derivatives can increase reactive oxygen species (ROS), leading to mitochondrial damage and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3. Concurrently, chalcones can upregulate death receptors, leading to the activation of caspase-8, which also converges on caspase-3, ultimately resulting in apoptosis.
Experimental and Logical Workflows
The development of antitumor agents from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for the development of antitumor agents.
This workflow outlines the key stages, beginning with the synthesis of derivatives from this compound, followed by their purification and characterization. Promising compounds are then screened for in vitro cytotoxicity. Active compounds are selected for further investigation into their mechanisms of action, which informs the process of lead optimization for developing more potent and selective drug candidates.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of chalcones and Schiff bases with significant potential as antitumor agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel anticancer compounds derived from this starting material. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives will be crucial for the development of effective cancer therapeutics.
Application Notes and Protocols for Antibacterial Compounds Derived from 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of compounds derived from 4-hydroxy-3-methylbenzaldehyde. The detailed protocols and compiled data are intended to facilitate further research and development of novel antibacterial agents based on this scaffold.
Introduction
This compound is a versatile chemical intermediate that serves as a precursor for the synthesis of a variety of derivatives, most notably Schiff bases and aroyl hydrazones, which have demonstrated promising antibacterial activities. These compounds are of significant interest in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance. The presence of the hydroxyl group and the aldehyde functionality allows for straightforward chemical modifications, leading to a diverse library of compounds for biological screening.
The antibacterial efficacy of these derivatives is often attributed to the imine (-C=N-) group in Schiff bases or the hydrazone moiety (-C=N-NH-C=O-) in aroyl hydrazones. These functional groups are believed to interact with various cellular targets in bacteria, potentially disrupting cell wall synthesis, interfering with protein function, or inhibiting essential enzymatic activities. One study on a related compound, 4-hydroxy-3-nitrosobenzaldehyde (B15368975), suggested that its mode of action against E. coli involves interference with the structural and functional integrity of the cell membrane[1].
Synthesis of Derivatives
A common and efficient method for preparing derivatives of this compound is through condensation reactions. For instance, Schiff bases are synthesized by reacting the aldehyde with various primary amines, while aroyl hydrazones are formed by reacting it with hydrazides. These reactions are typically carried out in an alcoholic solvent and may be catalyzed by a small amount of acid.
One synthetic approach involves the conversion of an ethyl ester to a hydrazide, which is then reacted with 4-hydroxy-3-methoxy-benzaldehyde (a closely related compound) to form aroyl hydrazones[2]. Another study describes the synthesis of a sulfonic acid-based imine compound by reacting 3-amino-4-hydroxybenzenesulfonic acid with 2-hydroxy-5-methylbenzaldehyde[3]. The synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin (B35378) has also been reported, starting from this compound and 3-acetylcoumarin[4].
General Synthesis Protocol for Schiff Base Derivatives
A general procedure for synthesizing Schiff base derivatives involves the condensation of an aldehyde with a primary amine[5].
Materials:
-
This compound
-
Appropriate primary amine (e.g., para-aminophenol)
-
Methanol (B129727) (or another suitable alcohol like ethanol)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of hot methanol.
-
Stir the reaction mixture and reflux for a designated period (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the resulting crystalline product by vacuum filtration.
-
Wash the crystals with cold methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative.
Antibacterial Activity and Data
The antibacterial properties of these compounds are typically evaluated against a panel of Gram-positive and Gram-negative bacteria. Standard methods such as the agar (B569324) well diffusion assay and broth microdilution are employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.
One study on a sulfonic acid-based imine derivative of a related aldehyde showed significant activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values of 64 µg/mL for both[3]. The same compound exhibited lower activity against Pseudomonas aeruginosa, with an MIC of 256 µg/mL[3]. Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have also shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[2]. Another investigation found that a coumarin derivative of this compound had better antibacterial activity against Escherichia coli and Staphylococcus aureus than its precursor, 3-acetylcoumarin[4].
Quantitative Antibacterial Activity Data
| Compound Type | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonic acid-based imine | 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Staphylococcus aureus (ATCC 25923) | 64 | [3] |
| Enterococcus faecalis (ATCC 29212) | 64 | [3] | ||
| Pseudomonas aeruginosa (ATCC 27853) | 256 | [3] | ||
| Aroyl hydrazone | 4-hydroxy-3-methoxy-benzaldehyde series | Staphylococcus aureus | Not specified | [2] |
| Escherichia coli | Not specified | [2] | ||
| Pseudomonas aeruginosa | Not specified | [2] | ||
| Coumarin derivative | 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin | Escherichia coli | Not specified (qualitatively better than precursor) | [4] |
| Staphylococcus aureus | Not specified (qualitatively better than precursor) | [4] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for Antibacterial Screening
This method is a standard technique to qualitatively assess the antibacterial activity of synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard
-
Synthesized compound solutions of known concentration
-
Positive control (e.g., Gentamicin, 10 μg)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipette
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Inoculate the surface of the MHA plates with the bacterial suspension using a sterile cotton swab to create a uniform lawn.
-
Aseptically create wells in the agar using the sterile cork borer.
-
Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures adjusted to the appropriate concentration (e.g., ~1 x 10^6 CFU/mL)
-
Synthesized compound solutions of known concentration
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with bacteria)
-
Micropipette
Procedure:
-
Add 100 µL of MHB to each well of the 96-well plate.
-
Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the row.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include positive, negative, and growth controls on the plate.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Workflow for synthesis and antibacterial screening of derivatives.
References
- 1. Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Application Notes and Protocols: 4-Hydroxy-3-methylbenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-hydroxy-3-methylbenzaldehyde as a versatile building block in the synthesis of various organic molecules with significant biological activities. The protocols outlined below are based on established literature and offer a starting point for laboratory synthesis.
Introduction
This compound is an aromatic aldehyde that serves as a valuable precursor in a variety of organic reactions. Its substituted phenolic ring and aldehyde functional group allow for diverse chemical transformations, leading to the synthesis of compounds with potential applications in medicinal chemistry and materials science. This document details its use in several key synthetic transformations, including the Dakin oxidation, Claisen-Schmidt condensation for chalcone (B49325) synthesis, coumarin (B35378) synthesis, and the formation of Schiff bases.
Key Synthetic Applications
Dakin Oxidation: Synthesis of 2-Methylhydroquinone
The Dakin oxidation is a crucial reaction that converts an ortho- or para-hydroxybenzaldehyde to a benzenediol.[1] In the case of this compound, this reaction yields 2-methylhydroquinone, a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The reaction proceeds via the nucleophilic addition of a hydroperoxide ion to the carbonyl group, followed by rearrangement and hydrolysis.[1]
Experimental Protocol:
A recent study on the "E-Dakin reaction" using electrochemically generated peroxodicarbonate has demonstrated high yields for various substituted hydroxybenzaldehydes.[2] While this compound was not explicitly listed, similar alkyl-substituted 4-hydroxybenzaldehydes provided yields between 74% and 94%.[2] Based on this, a representative protocol can be proposed.
Reaction Scheme:
Caption: Dakin oxidation of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide (2.0 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute HCl to pH ~3.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-methylhydroquinone.
Quantitative Data Summary:
| Reactant | Product | Reagents | Solvent | Yield (%) | Reference |
| This compound | 2-Methylhydroquinone | H2O2, NaOH | Water | 74-94* | [2] |
* Yield is estimated based on similar substrates in the cited literature.
Claisen-Schmidt Condensation: Synthesis of 4-Hydroxy-3-methylchalcone
The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.
Experimental Protocol:
A study by Hapsari et al. (2018) describes the synthesis of 4-hydroxy-3-methylchalcone from this compound and acetophenone.[3]
Reaction Scheme:
Caption: Synthesis of 4-hydroxy-3-methylchalcone.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of NaOH (2.0 eq) in water dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from ethanol to obtain pure 4-hydroxy-3-methylchalcone.
Quantitative Data Summary:
| Reactant | Co-reactant | Product | Catalyst | Solvent | Yield (%) | Reference |
| This compound | Acetophenone | 4-Hydroxy-3-methylchalcone | NaOH | Ethanol | 40 | [3] |
Coumarin Synthesis
This compound can be utilized in the synthesis of coumarin derivatives, which are known for their diverse pharmacological properties. One approach involves a condensation reaction with an active methylene (B1212753) compound.
Experimental Protocol:
A study details the synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin.[4]
Reaction Scheme:
Caption: Synthesis of a coumarin derivative.
Materials:
-
This compound
-
3-Acetylcoumarin
-
Base (e.g., piperidine (B6355638) or NaOH)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) and 3-acetylcoumarin (1.0 eq) in a suitable solvent.
-
Add a catalytic amount of a base.
-
Reflux the reaction mixture for a specified time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.
Quantitative Data Summary:
| Reactant | Co-reactant | Product | Catalyst | Yield (%) | Reference |
| This compound | 3-Acetylcoumarin | 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin | Base | 11.66 | [4] |
Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of Schiff bases (imines), a class of compounds with a wide range of applications in medicinal chemistry and as ligands in coordination chemistry.
Experimental Protocol:
A general procedure for the synthesis of Schiff bases from substituted benzaldehydes is well-established.[5]
Reaction Scheme:
Caption: General synthesis of Schiff bases.
Materials:
-
This compound
-
A primary amine (e.g., aniline (B41778) or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant | Co-reactant | Product | Catalyst | Solvent | Yield (%) | Reference |
| p-Vanillin (similar substrate) | Pyridine-2-amine | 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | None | Ethanol | 80 | [5] |
Biological Activities of Derivatives
Derivatives of this compound, particularly chalcones, have been shown to possess significant biological activities, including anticancer and antibacterial properties.
Anticancer Activity of Chalcones: Induction of Apoptosis
Chalcones have been reported to induce apoptosis in cancer cells through various mechanisms. One key pathway involves the generation of reactive oxygen species (ROS), which in turn triggers both the intrinsic and extrinsic apoptotic pathways.
Caption: Anticancer mechanism of chalcones via apoptosis.
Antibacterial Activity Workflow
The antibacterial activity of synthesized compounds can be evaluated through a standard workflow involving initial screening and determination of minimum inhibitory concentration (MIC).
Caption: Workflow for antibacterial activity testing.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of a variety of heterocyclic and open-chain compounds. The methodologies described provide a foundation for the development of novel molecules with potential therapeutic applications. Further exploration of the reaction conditions and substrate scope can lead to the discovery of new compounds with enhanced biological activities.
References
- 1. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 2. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory methods for the synthesis of this compound involve the formylation of o-cresol (B1677501). The primary reactions used are the Reimer-Tiemann reaction and the Duff reaction. Other methods like the Gattermann-Koch reaction are generally not suitable for phenol (B47542) substrates.
Q2: Which synthesis method typically provides a higher yield of this compound?
Q3: What are the main challenges in the synthesis of this compound?
A3: Key challenges include achieving high yields, controlling regioselectivity (formation of the desired para-isomer over the ortho-isomer), minimizing the formation of side products such as di-formylated compounds and polymeric resins, and effectively purifying the final product from the reaction mixture.
Troubleshooting Guides
Low Yield
A common issue in the synthesis of this compound is a lower than expected yield. The following guide provides potential causes and solutions.
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
Troubleshooting Side Product Formation
Caption: Troubleshooting common side products in this compound synthesis.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Reimer-Tiemann | o-Cresol | Chloroform (B151607), Sodium Hydroxide (B78521) | 60 | 1 hour | 43 | [1] |
| Duff Reaction | o-Cresol | Hexamethylenetetramine, Acid | 150-160 | ~20 min | Generally low | [2] |
Experimental Protocols
Reimer-Tiemann Synthesis of this compound
This protocol is adapted from the synthesis of this compound from ortho-cresol.[1]
Materials:
-
o-Cresol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Absolute ethanol (B145695)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 15 g of sodium hydroxide in 75 mL of distilled water.
-
In a separate flask, add 5.15 mL of o-cresol to 100 mL of absolute ethanol.
-
Add the NaOH solution to the o-cresol solution.
-
Heat the reaction mixture to 60°C.
-
After 5 minutes, carefully begin the dropwise addition of 20 mmol of chloroform. Chloroform is volatile and should be handled in a fume hood.
-
Continue stirring the mixture for 1 hour after the chloroform addition is complete.
-
Remove the ethanol by rotary evaporation.
-
Neutralize the excess NaOH by adding 1 M HCl until the pH reaches 2-3.
-
Perform a liquid-liquid extraction using ethyl acetate (3 times).
-
Combine the organic layers and dry with anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using silica gel.
Experimental Workflow: Reimer-Tiemann Synthesis
Caption: Experimental workflow for the Reimer-Tiemann synthesis.
Duff Reaction for the Synthesis of this compound (General Protocol)
Materials:
-
o-Cresol
-
Hexamethylenetetramine
-
Boric acid
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
Prepare a glyceroboric acid medium by heating glycerol and boric acid.
-
Intimately mix o-cresol and hexamethylenetetramine.
-
Add the mixture to the hot glyceroboric acid medium (around 150-160°C).
-
Maintain the temperature and stir for approximately 20 minutes.
-
Cool the reaction mixture and then acidify with dilute sulfuric acid.
-
Isolate the product by steam distillation.
-
Further purification may be required, for example, by recrystallization from a suitable solvent like a mixture of water and ethanol.
Quality Control
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (e.g., 7:3 v/v) can be a starting point for method development.
-
Visualization: UV light (254 nm) or staining with an appropriate agent (e.g., potassium permanganate).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (500 MHz, CDCl₃): δ (ppm) 9.73 (s, 1H, -CHO), 8.46 (br s, 1H, -OH), 7.61 (s, 1H, Ar-H), 7.56 (d, J=8.0 Hz, 1H, Ar-H), 6.89 (d, J=8.5 Hz, 1H, Ar-H), 2.23 (s, 3H, -CH₃).[1]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be used to identify the product and any side products in the reaction mixture. The retention time for this compound is typically around 25 minutes under standard GC conditions, while the ortho-isomer appears earlier.[3]
4. High-Performance Liquid Chromatography (HPLC):
-
A specific HPLC method for this compound would typically involve a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with a small amount of acid like acetic acid or formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 280 nm).
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All chemical syntheses should be performed with appropriate safety precautions in a certified laboratory setting.
References
Technical Support Center: Purification of Crude 4-Hydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hydroxy-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and vacuum distillation. For removal of acidic or basic impurities, a preliminary acid-base extraction can also be employed.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities depend on the synthetic route. If prepared via the Reimer-Tiemann reaction from o-cresol, impurities may include unreacted o-cresol, the isomeric byproduct 2-hydroxy-3-methylbenzaldehyde, and polymeric resinous materials.[1][2][3] Oxidation of the aldehyde group can also lead to the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 118-120 °C.[4] A broad or depressed melting point of your purified product often indicates the presence of residual impurities.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying impurities.[5] Thin-Layer Chromatography (TLC) is useful for rapid qualitative assessment and for optimizing conditions for column chromatography.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the purified compound and detect impurities.[7]
Troubleshooting Guides
Recrystallization
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[8][9] This is common for compounds with lower melting points. Here are some solutions:
-
Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to ensure the compound is fully dissolved at the solvent's boiling point. The solution should be clear before cooling.[10]
-
Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.[11]
-
Change the solvent system: Use a solvent with a lower boiling point or a mixed solvent system. For instance, dissolving the compound in a good solvent (like hot ethanol) and then adding a poor solvent (like water) dropwise until turbidity appears can induce crystallization.[12]
Q: No crystals are forming even after the solution has cooled. What is the problem?
A: This is likely due to either using too much solvent or the solution being supersaturated without nucleation sites.[13]
-
Reduce solvent volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then try to cool it again.[11]
-
Induce crystallization:
Q: The yield of my recrystallized product is very low. How can I improve it?
A: Low yield is often a result of using an excessive amount of solvent or incomplete precipitation.[15]
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to completely dissolve the crude product.
-
Ensure complete cooling: Cool the solution in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize crystal formation.[16]
-
Minimize loss during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[15]
Column Chromatography
Q: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system. How can I purify it by column chromatography?
A: For very polar compounds that exhibit strong interaction with the silica (B1680970) gel, you can try the following:
-
Use a more polar eluent system: A mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and methanol, can be effective for eluting polar compounds.
-
Consider reverse-phase chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Polar compounds will elute faster in this system.[17]
Q: My compound seems to be degrading on the silica gel column. What can I do?
A: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-polar base, like triethylamine (B128534) (0.1-1%), to your eluent.[18]
-
Use a different stationary phase: Alumina is a less acidic alternative to silica gel and can be suitable for acid-sensitive compounds.
Q: The separation between my desired product and an impurity is poor. How can I improve the resolution?
A: To improve separation (resolution) in column chromatography:
-
Optimize the solvent system: Use TLC to test various solvent systems. A good solvent system will give a significant difference in the Rf values of your product and the impurity. Aim for an Rf of 0.2-0.4 for your target compound.
-
Use a shallower solvent gradient: If using gradient elution, make the change in solvent polarity more gradual.
-
Adjust the column dimensions: A longer, narrower column will generally provide better separation.
Data Presentation
| Physical Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [19][20] |
| Molecular Weight | 136.15 g/mol | [19] |
| Melting Point | 118-120 °C | [4] |
| Boiling Point | 250-252 °C @ 760 mmHg | [21] |
| Appearance | Tan to brown crystalline powder | |
| Solubility | Soluble in alcohol. Sparingly soluble in water. | [21] |
| Purification Technique | Expected Purity Improvement | Key Considerations |
| Recrystallization | Good to Excellent (can achieve >99% purity) | Dependent on choosing an appropriate solvent system. Best for removing small amounts of impurities. |
| Column Chromatography | Excellent (can achieve >99.5% purity) | Can separate compounds with similar polarities. Requires careful selection of stationary and mobile phases. |
| Vacuum Distillation | Good (effective for removing non-volatile impurities) | Suitable for thermally stable compounds. The high boiling point of this compound necessitates vacuum conditions to prevent decomposition. |
| Acid-Base Extraction | Good for removing acidic or basic impurities | A preliminary purification step. Will not remove neutral impurities. |
Experimental Protocols
Recrystallization from a Mixed Solvent System (Ethanol/Water)
Methodology:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (B145695) in an Erlenmeyer flask.
-
While the solution is still hot, add deionized water dropwise until the solution becomes persistently turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purification by Column Chromatography
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low concentration of ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Vacuum Distillation
Methodology:
-
Place the crude this compound in a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump and reduce the pressure.
-
Heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. It is crucial to monitor the temperature and pressure closely.
-
Discontinue the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.[22]
Visualizations
Caption: Recrystallization Workflow.
Caption: Troubleshooting Recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-ヒドロキシ-3-メチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. This compound(15174-69-3) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. benchchem.com [benchchem.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound [webbook.nist.gov]
- 21. chemeo.com [chemeo.com]
- 22. youtube.com [youtube.com]
Common side products in the Reimer-Tiemann formylation of o-cresol
I have gathered a significant amount of information on the Reimer-Tiemann formylation of o-cresol (B1677501), including the desired products, the primary "abnormal" cyclohexadienone side product, and other potential minor byproducts like orthoformic esters and triphenylmethane-type compounds. I also have some quantitative data on product yields and general experimental conditions.
However, to create a comprehensive and truly useful technical support guide for researchers, I need to refine the information further. Specifically, I need to:
-
Find more detailed experimental protocols for the Reimer-Tiemann reaction of o-cresol. The general protocols are helpful, but a specific, reliable procedure would be much better for the "Experimental Protocols" section.
-
Gather more specific quantitative data on how different reaction parameters (e.g., temperature, base concentration, reaction time, solvent) affect the ratio of the desired ortho and para products and the yield of the cyclohexadienone side product for o-cresol. This is crucial for the troubleshooting section.
-
Elaborate on the mechanism of formation for not just the main products, but also the key side products, as this will help users understand how to suppress their formation.
-
Structure all the collected information into the requested question-and-answer format for the technical support center, create the data table, and design the Graphviz diagram.
The current information is a good starting point, but more targeted searches are needed to fill in these specific gaps to meet the high standard of a technical support document for researchers.## Technical Support Center: Reimer-Tiemann Formylation of o-Cresol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Reimer-Tiemann reaction for the formylation of o-cresol.
Troubleshooting Guide
Q1: My reaction is yielding a significant amount of an unexpected, non-aldehydic side product. How can I identify and minimize it?
A1: A common "abnormal" side product in the Reimer-Tiemann formylation of o-cresol is 2-dichloromethyl-2-methyl-3,5-cyclohexadienone. This occurs when the dichlorocarbene (B158193) attacks the carbon atom already bearing the methyl group.
-
Identification: This side product is a neutral, chlorine-containing compound and will not exhibit the characteristic properties of a phenolic aldehyde. It can be isolated from the reaction mixture as a neutral solid.
-
Minimization Strategies:
-
Temperature Control: The formation of cyclohexadienone derivatives can be influenced by temperature. Running the reaction at a lower temperature (around 60-70°C) can favor the desired formylation over the formation of this side product.[1][2]
-
Reaction Time: Prolonged reaction times at elevated temperatures may increase the yield of the cyclohexadienone. Monitor the reaction progress and work it up once the desired product formation has plateaued.
-
Stoichiometry: While the exact stoichiometry for minimizing this side product in o-cresol formylation is not extensively reported, careful control of the chloroform (B151607) to o-cresol ratio is crucial. An excess of chloroform might favor the formation of the dichloromethylated side product.
-
Q2: The yield of my desired 2-hydroxy-3-methylbenzaldehyde (B1203309) is low. What are the potential causes and how can I improve it?
A2: Low yields are a common issue with the Reimer-Tiemann reaction.[3] Several factors can contribute to this:
-
Inadequate Mixing: The reaction is typically biphasic (aqueous base and organic chloroform).[4] Inefficient mixing will lead to a slow reaction rate and low conversion. Ensure vigorous stirring throughout the reaction. The use of a phase-transfer catalyst can also improve the reaction rate and yield.
-
Suboptimal Temperature: The reaction is exothermic and requires initial heating to start.[4] However, excessively high temperatures can lead to the formation of undesired side products and decomposition of the product. Maintain a steady temperature in the range of 60-80°C.[2]
-
Base Concentration: The concentration of the alkali hydroxide (B78521) solution is crucial. A concentration range of 10-40% is generally recommended.[1] A very high concentration of base might promote side reactions.
-
Reaction with Product: The hydroxyaldehyde product can undergo further reactions under the strong alkaline conditions, leading to the formation of triphenylmethane-type compounds (aurins), which often appear as colored impurities.[5] Minimizing reaction time after product formation is key.
Q3: I am getting a mixture of 2-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde. How can I improve the selectivity for the ortho-isomer?
A3: The Reimer-Tiemann reaction generally favors ortho-formylation.[4] However, with o-cresol, both ortho and para products are formed. The ortho to para ratio can be influenced by several factors:
-
Counterion of the Base: The nature of the cation from the base can influence the ortho/para ratio. It is suggested that smaller cations (like Na+) that can coordinate with the phenoxide oxygen may favor ortho attack.[5]
-
Solvent: The choice of co-solvent can affect the product distribution. While detailed studies on o-cresol are limited, in other phenolic systems, the use of solvents like pyridine (B92270) has been reported to influence the ortho/para ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Reimer-Tiemann formylation of o-cresol?
A1: The primary products are the ortho- and para-formylated isomers: 2-hydroxy-3-methylbenzaldehyde and this compound.
Q2: What are the most common side products in this reaction?
A2: Besides the unreacted starting material, the most commonly reported side products are:
-
2-Dichloromethyl-2-methyl-3,5-cyclohexadienone: An "abnormal" product resulting from attack at the methyl-substituted carbon.
-
This compound: The para-formylated isomer.
-
Orthoformic esters: Formed by O-alkylation of the phenoxide by chloroform, though typically in low yields (1-3%).[5]
-
Triphenylmethane-type compounds (aurins): Formed from the reaction of the product aldehyde with the starting phenol (B47542) under basic conditions. These often result in colored impurities.[5]
Q3: What is the mechanism of formation for the main side product, 2-dichloromethyl-2-methyl-3,5-cyclohexadienone?
A3: The reaction proceeds via the standard Reimer-Tiemann mechanism, involving the formation of dichlorocarbene (:CCl2) from chloroform and a strong base. The phenoxide of o-cresol then acts as a nucleophile. While attack at the ortho and para positions leads to the desired aldehydes, attack at the ipso-carbon (the carbon bearing the methyl group) leads to the formation of a dichloromethylated intermediate which, upon protonation, gives the cyclohexadienone product.
Quantitative Data
| Product/Side Product | Typical Yield (%) | Notes |
| 2-Hydroxy-3-methylbenzaldehyde | 20% | The major desired product (ortho-formylation). |
| This compound | 8% | The minor desired product (para-formylation). |
| 2-Dichloromethyl-2-methyl-3,5-cyclohexadienone | ~8% | An "abnormal" side product. Yield can be influenced by reaction conditions. |
| Orthoformic esters | 1-3% | General side product in Reimer-Tiemann reactions, resulting from O-alkylation.[5] |
| Triphenylmethane-type compounds | Variable | Formation depends on reaction time and conditions; often present as colored impurities.[5] |
Experimental Protocols
General Procedure for the Reimer-Tiemann Formylation of o-Cresol:
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve o-cresol in a 10-40% aqueous solution of sodium hydroxide.[1]
-
Heating: Heat the mixture to 60-70°C with vigorous stirring.[1][2]
-
Addition of Chloroform: Add chloroform dropwise to the reaction mixture through the dropping funnel. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.[2]
-
Reaction: After the addition is complete, continue stirring the mixture at 60-80°C for several hours. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., dilute sulfuric acid or hydrochloric acid) to a pH of approximately 5-6.
-
The desired products and the cyclohexadienone side product can be extracted with an organic solvent like diethyl ether or dichloromethane.
-
-
Purification:
-
The phenolic aldehydes can be separated from the neutral cyclohexadienone side product by extraction with a mild aqueous base.
-
The ortho- and para-isomers of the hydroxybenzaldehyde can often be separated by steam distillation or column chromatography.
-
Visualizations
Caption: Reaction pathways in the Reimer-Tiemann formylation of o-cresol.
References
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-3-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hydroxy-3-methylbenzaldehyde. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common methods for synthesizing this compound are the Reimer-Tiemann reaction and the Duff reaction. The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[1][2] The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, which also primarily yields the ortho-substituted product.[3][4]
Q2: Which synthetic method is generally preferred for obtaining this compound?
A2: For the synthesis of this compound from o-cresol (B1677501), the Reimer-Tiemann reaction is the more direct and commonly reported method. While the Duff reaction is an option for phenol (B47542) formylation, it generally shows a strong preference for ortho-formylation and is considered inefficient for producing para-substituted products unless the ortho positions are sterically hindered.[3][4]
Q3: What are the main challenges in the synthesis of this compound via the Reimer-Tiemann reaction?
A3: The primary challenges include controlling the regioselectivity to favor the desired para-product (this compound) over the ortho-isomer (2-Hydroxy-3-methylbenzaldehyde), minimizing the formation of tar-like byproducts, and achieving a satisfactory yield.[5] Separation of the resulting isomers can also be a significant challenge due to their similar physical properties.[2]
Q4: How can I purify the final product and separate it from its isomers?
A4: Purification of this compound from the reaction mixture, which may contain the ortho-isomer and unreacted starting materials, can be achieved through several methods. Column chromatography using a silica (B1680970) gel stationary phase with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) is a common laboratory-scale technique.[6] Recrystallization from a suitable solvent system can also be employed to purify the solid product.[7] For larger-scale separations, fractional distillation under vacuum may be considered, although the close boiling points of the isomers can make this challenging.[8][9]
Troubleshooting Guides
Reimer-Tiemann Reaction
Issue 1: Low Yield of this compound
| Possible Cause | Explanation | Recommended Solutions |
| Inefficient Dichlorocarbene (B158193) Generation | The reactive electrophile, dichlorocarbene (:CCl₂), is formed in situ from chloroform and a strong base. Incomplete generation will directly impact the yield.[5] | - Ensure the use of a high-purity, strong base (e.g., NaOH, KOH) at a sufficient concentration (typically 10-40% aqueous solution).[10] - Use a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the aqueous and organic phases.[5] |
| Suboptimal Reaction Temperature | The reaction is typically heated to initiate, but can be highly exothermic.[11] Improper temperature control can lead to side reactions or decomposition. | - Maintain the reaction temperature within the recommended range (e.g., 60-65°C).[12] - Control the rate of chloroform addition to manage the exotherm.[12] |
| Incorrect Molar Ratios | An inappropriate ratio of reactants (o-cresol, chloroform, base) can lead to incomplete reaction or increased side product formation. | - A significant excess of the base is typically used.[10] - Experiment with varying the molar ratio of chloroform to o-cresol to find the optimal balance for your specific setup. |
| Formation of Tar-like Byproducts | Under strongly basic and high-temperature conditions, phenolic compounds can polymerize, forming dark, resinous materials that trap the product.[5] | - Maintain careful temperature control to prevent overheating.[11] - Consider using a less concentrated base solution.[13] |
Issue 2: Poor Regioselectivity (High Proportion of 2-Hydroxy-3-methylbenzaldehyde)
| Possible Cause | Explanation | Recommended Solutions |
| Inherent Preference for Ortho-Formylation | The Reimer-Tiemann reaction generally favors the formation of the ortho-isomer.[10] | - While difficult to completely overcome, adjusting the reaction conditions may slightly favor the para-product. - The choice of alkali metal cation in the base can influence the ortho/para ratio.[13] |
| Reaction Conditions | The solvent and concentration of the base can influence the isomer ratio. | - Some studies suggest that the addition of cyclodextrins can increase the yield of the para-formylated product by sterically hindering the ortho positions.[10] |
Duff Reaction
Issue: Low to No Yield of this compound
| Possible Cause | Explanation | Recommended Solutions |
| Predominant Ortho-Formylation | The Duff reaction mechanism favors formylation at the position ortho to the hydroxyl group.[3][4] | - This method is generally not recommended for producing para-substituted phenols unless the ortho positions are blocked. |
| Unsuitable Reaction Conditions | The reaction typically requires acidic conditions and elevated temperatures.[3] | - Ensure the use of an appropriate acidic medium (e.g., glacial acetic acid, trifluoroacetic acid).[14] - Optimize the reaction temperature, typically in the range of 85-120°C.[3] |
Experimental Protocols
Reimer-Tiemann Synthesis of this compound from o-Cresol
This protocol is adapted from a reported synthesis with a 43% yield.[6][12]
Materials:
-
o-Cresol (50 mmol)
-
Sodium hydroxide (B78521) (NaOH) (15 g)
-
Chloroform (CHCl₃) (20 mmol, added in excess due to volatility)
-
Absolute ethanol (B145695) (100 mL)
-
Distilled water (75 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 15 g of NaOH in 75 mL of distilled water and add it to a solution of 5.15 mL of o-cresol in 100 mL of absolute ethanol in a round-bottom flask.
-
Heat the reaction mixture to 60°C with stirring.
-
After 5 minutes, carefully begin the dropwise addition of chloroform.
-
Continue stirring for 1 hour after the chloroform addition is complete.
-
Remove the ethanol from the reaction mixture by rotary evaporation.
-
Neutralize the excess NaOH by adding 1 M HCl until the pH of the solution is between 2 and 3.
-
Extract the product from the aqueous solution three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Reimer-Tiemann Synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | o-Cresol | [6] |
| Key Reagents | NaOH, CHCl₃ | [6] |
| Solvent | Ethanol/Water | [6] |
| Temperature | 60°C | [6] |
| Reaction Time | 1 hour (post-addition) | [6] |
| Reported Yield | 43% | [6] |
Table 2: Spectroscopic Data for this compound.
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H-NMR (500 MHz, CDCl₃) | δ 9.726 (s, 1H, -CHO), 8.457 (broad, 1H, -OH), 7.612 (s, 1H, Ar-H), 7.562-7.541 (d, 2H, J=8Hz, Ar-H), 6.903-6.886 (d, 1H, J=8.5 Hz, Ar-H), 2.233 (s, 3H, -CH₃)[15] |
| ¹³C-NMR (Predicted) | ~191 (CHO), ~161 (C-OH), ~133 (C-CH₃), ~132, ~130, ~125 (Ar-C), ~115 (Ar-C), ~15 (-CH₃) |
| FT-IR (KBr) | 3190 cm⁻¹ (O-H), 2850 cm⁻¹ (C-H aldehyde), 1662 cm⁻¹ (C=O carbonyl), 1377 cm⁻¹ (C-H methyl)[12] |
Visualizations
Reaction Mechanisms and Workflows
Caption: Reimer-Tiemann reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the Reimer-Tiemann synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Reimer-Tiemann synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE [vedantu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. sciencealert.com [sciencealert.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of the Cresol Isomers by a New Technique Combining Distillation and Crystallization | AIChE [aiche.org]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. organic chemistry - Major product formed in Reimer-Tiemann reaction when Potassium Hydroxide is used as a base - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of 4-hydroxybenzaldehyde derivatives
This guide provides troubleshooting advice for common issues encountered during the synthesis of 4-hydroxybenzaldehyde (B117250) and its derivatives, addressing challenges that can lead to low yields.
Comparison of Key Synthesis Methods
Choosing the appropriate synthetic route is critical for maximizing the yield of 4-hydroxybenzaldehyde. The selection often depends on the available starting materials, desired purity, and scalability. Below is a comparison of common methods.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield of 4-Hydroxybenzaldehyde (%) | Notes |
| Reimer-Tiemann Reaction | Phenol (B47542) | Chloroform (B151607), Sodium Hydroxide (B78521) | 70–105 | ~1 hour | 8–12%[1][2] | Primarily yields the ortho-isomer (salicylaldehyde, 35–40%).[1][2] Separation of isomers is required. |
| Vilsmeier-Haack Reaction | Phenol | POCl₃, DMF | 100–110 | 30–180 min | >90%[1] | High yields and purity have been reported. The reaction is versatile for various substituted phenols.[1] |
| Duff Reaction | Phenol | Hexamethylenetetramine, Acid | 150–165 | ~20 min | Generally low for the para-isomer. | Primarily yields the ortho-isomer. Para-substitution is not favored, leading to low yields for 4-hydroxybenzaldehyde.[1] |
| Oxidation of p-Cresol (B1678582) | p-Cresol | O₂, Cobalt or CuMn Catalyst, Base | 60–100 | 3–18 hours | Up to 96% selectivity[3][4] | Highly selective method for producing the para-isomer.[1][3] |
| p-Nitrotoluene Route | p-Nitrotoluene | Sodium Polysulfide | 80–85 | 2–3 hours | >90%[5] | Involves synchronous oxidation and reduction.[5] |
| Diazotization Route | p-Aminobenzaldehyde | H₂SO₄, NaNO₂ | 0–3 (diazotization), 80-85 (hydrolysis) | ~1 hour | >90%[5] | High-efficiency method involving hydrolysis of a diazonium salt.[5] |
General Troubleshooting Workflow for Low Yields
Low yields can stem from various issues, from reagent quality to reaction conditions. The following diagram outlines a logical workflow for diagnosing and addressing these problems.
Caption: General troubleshooting workflow for low reaction yields.
Troubleshooting by Synthesis Method
Reimer-Tiemann Reaction
This reaction is notorious for low yields of the desired para-isomer and the formation of significant side products.[2]
Q: My yield of 4-hydroxybenzaldehyde is very low, with most of the product being the ortho-isomer (salicylaldehyde). How can I improve the para-selectivity?
A: The Reimer-Tiemann reaction inherently favors ortho-formylation.[6] Several factors contribute to this, but you can take steps to enhance para-selectivity:
-
Steric Hindrance: If the ortho positions on the phenol are blocked by bulky substituents, formylation will preferentially occur at the para position.[7]
-
Use of Additives: Adding cyclodextrins to the reaction mixture can significantly increase the yield of the para-formylated product. The cyclodextrin (B1172386) is thought to encapsulate the phenol, sterically hindering the ortho positions and leaving the para position more accessible to the electrophilic dichlorocarbene.[8]
-
Solvent Modification: Employing a solvent medium of aqueous methanol (B129727) may alter the isomer ratio.[9]
Q: The reaction mixture turned into a dark tar, and I can't isolate any product. What happened?
A: Tar formation is a common issue, often due to the reaction's exothermic nature.[10]
-
Temperature Control: The reaction can be highly exothermic once initiated.[6] It is crucial to maintain the temperature within the optimal range (typically 70-105°C).[2] Use an ice bath to control the initial exotherm during the addition of chloroform.
-
Incomplete Hydrolysis: The intermediate dichloromethyl-substituted phenol must be fully hydrolyzed to the aldehyde. Ensure sufficient time and basic conditions for this step to complete.[10]
Vilsmeier-Haack Reaction
While capable of high yields, this reaction is sensitive to substrate reactivity and reaction conditions.
Q: I am getting no reaction or a very low yield. What are the likely causes?
A: This is often due to issues with the Vilsmeier reagent itself or the substrate's reactivity.
-
Reagent Quality: The reaction is highly sensitive to moisture. Ensure you are using anhydrous N,N-dimethylformamide (DMF).[11] Old or improperly stored phosphorus oxychloride (POCl₃) or DMF can lead to decomposition and reaction failure.[11] DMF can decompose into dimethylamine, which can attack the Vilsmeier reagent.[11]
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic compounds like phenols and anilines.[12] Electron-withdrawing groups on the aromatic ring can deactivate it towards this electrophilic substitution, leading to poor or no yield.[13]
-
Reagent Formation: The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0°C) before adding the substrate.[14]
Q: My reaction is producing di-formylated or chlorinated byproducts. How can I minimize these?
A: These side reactions are typically caused by an excess of the Vilsmeier reagent or elevated temperatures.[14]
-
Control Stoichiometry: Use a molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to your substrate as a starting point.[14] Excess reagent can lead to multiple formylations on highly activated rings.[14]
-
Temperature Control: High reaction temperatures can promote chlorination as a side reaction.[14] Run the reaction at the lowest effective temperature.
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of your substrate can sometimes improve selectivity compared to adding the substrate to the pre-formed reagent.[14]
Caption: Formation of the electrophilic Vilsmeier reagent.
Duff Reaction
The Duff reaction is known for its simplicity but often suffers from low yields and is primarily selective for the ortho-position.[15][16]
Q: The yield of my desired aldehyde is consistently low (<20%). How can I improve it?
A: Low yields are a known limitation of the traditional Duff reaction.[15]
-
Reaction Medium: The choice of acid can be critical. Using trifluoroacetic acid (TFA) as the solvent instead of glycerol/boric acid has been shown to improve yields in some cases.[17]
-
Modified Protocols: Research has shown that adding trimethylsilyl (B98337) chloride can increase the yield for certain phenol derivatives.[15]
-
Temperature Control: While the reaction is typically run at high temperatures (145-175°C), this can also lead to decomposition.[18] Careful optimization of the temperature for your specific substrate is necessary.
Q: I am getting a mixture of products or no aldehyde at all. What could be wrong?
A: The Duff reaction's mechanism is complex, and several issues can arise.
-
Substrate Suitability: Phenols with strong electron-withdrawing groups may fail to react.[18]
-
Hydrolysis Step: The reaction forms an intermediate imine which must be hydrolyzed with aqueous acid to yield the final aldehyde.[7][17] Ensure this step is carried out effectively, which may require heating.
-
Di-formylation: If both ortho positions are available, di-formylation can occur, consuming your starting material and reducing the yield of the mono-substituted product.[13] Adjusting the stoichiometry of hexamethylenetetramine (HMTA) can help control this.[13]
Oxidation of p-Cresol
This is a highly selective method for 4-hydroxybenzaldehyde but requires careful control to prevent over-oxidation.
Q: My reaction is producing p-hydroxybenzoic acid as a major byproduct. How can I prevent this over-oxidation?
A: The aldehyde product is more susceptible to oxidation than the starting methyl group of p-cresol.[3]
-
Temperature: Higher temperatures can favor the formation of the carboxylic acid.[19] Running the reaction at the optimal temperature (e.g., around 100°C with certain catalysts) is crucial for selectivity.[20][21]
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the maximum concentration of the aldehyde is reached, before significant over-oxidation occurs.
-
Catalyst Choice: The choice of cobalt or copper-manganese (B8546573) catalyst system can significantly influence selectivity.[4][22]
Q: The conversion of p-cresol is low. What factors can improve it?
A: Incomplete conversion can be due to several factors related to the reaction conditions.
-
Base Concentration: A sufficient amount of base (e.g., NaOH) is critical for the reaction to proceed. A base-to-substrate molar ratio of at least 2.5:1 is often required for good conversion.[20]
-
Oxygen/Air Pressure: The reaction rate is dependent on the partial pressure of oxygen. Operating at elevated pressures can significantly increase the reaction rate.[22]
-
Catalyst Activity: Ensure the catalyst is active and not poisoned. The catalyst loading should be optimized for your specific reaction scale.[22]
Synthesis of 4-Hydroxybenzaldehyde Ethers (Ullmann Condensation)
Derivatives such as ethers are often synthesized via methods like the Ullmann condensation, which has its own set of challenges.[23]
Q: I am attempting an Ullmann condensation to make a 4-hydroxybenzaldehyde ether derivative, but the yield is very low or zero.
A: The Ullmann condensation is notoriously sensitive to reaction conditions.[23][24]
-
Catalyst Inactivity: The copper catalyst (typically a Cu(I) salt like CuI) may be oxidized or of poor quality.[23] Use a fresh, high-purity copper source and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[23]
-
Base and Solvent Purity: The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the phenol and must be thoroughly dried.[23] The solvent (e.g., DMF, DMSO) must be anhydrous, as water can quench the reaction.[23]
-
Ligand Choice: Modern Ullmann-type reactions often require a ligand (e.g., 1,10-phenanthroline) to stabilize the copper catalyst and facilitate the reaction under milder conditions, which can improve yields.[23]
-
Side Reactions: Homocoupling of the aryl halide to form a biaryl compound is a common side reaction.[23] Using an appropriate ligand can help suppress this pathway.[23]
Caption: Factors influencing ortho vs. para selectivity in phenol formylation.
Experimental Protocols
General Protocol for Reimer-Tiemann Formylation
Adapted from a general procedure for phenols.[10]
-
Prepare a solution of the phenol (1.0 equiv) and a strong base like sodium hydroxide (e.g., 8.0 equiv) in a suitable solvent system (e.g., ethanol/water).
-
Heat the solution to approximately 70°C in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.[8][10]
-
Add chloroform (e.g., 2.0 equiv) dropwise or portion-wise over a period of about 1 hour with vigorous stirring.[8][10]
-
Maintain the reaction at reflux for several hours (e.g., 3 hours).[10]
-
After cooling, neutralize the excess alkali with a suitable acid (e.g., HCl) to an acidic pH (e.g., 4-5).[1][10]
-
Extract the product with an organic solvent like ethyl acetate (B1210297).[10]
-
Purify the product by column chromatography or recrystallization to separate the ortho and para isomers.[10]
General Protocol for Vilsmeier-Haack Formylation
Adapted from a general procedure for electron-rich substrates.[14]
-
In a dry flask under an inert atmosphere (e.g., argon), dissolve anhydrous DMF (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.[14]
-
Dissolve the phenol substrate (1.0 equivalent) in anhydrous DCM.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C over 30-60 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and stir.
-
Neutralize with an aqueous base (e.g., NaOH or sodium acetate) and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as needed.
General Protocol for Duff Reaction
Adapted from a general procedure for phenols.[13][18]
-
In a suitable flask, combine the phenol (1 equivalent) and hexamethylenetetramine (HMTA, e.g., 3 equivalents).
-
Add an acidic medium, such as trifluoroacetic acid (TFA).[13]
-
Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture if necessary to complete the hydrolysis.[18]
-
Extract the product with an organic solvent, wash, dry, and purify.
General Protocol for Cobalt-Catalyzed Oxidation of p-Cresol
Adapted from a general procedure.[3][20]
-
In a pressure vessel (autoclave), combine p-cresol (1.0 equiv), a base such as sodium hydroxide (e.g., 3.0 equiv), a catalytic amount of a cobalt(II) salt (e.g., CoCl₂·6H₂O), and a solvent like methanol or ethylene (B1197577) glycol.[3][20]
-
Pressurize the vessel with air or oxygen and heat the mixture to a temperature between 60°C and 100°C with vigorous stirring.[1][3]
-
Maintain the reaction for a period ranging from 3 to 18 hours, monitoring the consumption of p-cresol.[1]
-
Upon completion, cool the reaction mixture.
-
Acidify the mixture to precipitate the product and isolate by filtration, or extract with an organic solvent.[25]
-
Purify the product, typically by recrystallization.
FAQs and Purification Troubleshooting
Q: My crude product is an oil and won't crystallize. What should I do?
A: Oily impurities can often prevent crystallization. Try adding a small amount of activated charcoal to a hot solution of your crude product, followed by hot filtration before cooling. If the product is too soluble in your chosen solvent, try adding a less polar "anti-solvent" dropwise to the heated solution until it becomes slightly turbid, then allow it to cool slowly.[26]
Q: I am having trouble separating my desired 4-hydroxybenzaldehyde derivative from other isomers or byproducts using column chromatography.
A: Poor separation is often due to an inappropriate solvent system. Before running a large column, use Thin Layer Chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate gradients). The goal is to find a system that gives a good separation of Rf values between your product and the impurities. An ideal Rf for the desired compound is typically between 0.2 and 0.4.
Q: Can I use a bisulfite adduct to purify my aldehyde?
A: Yes, forming a water-soluble bisulfite adduct is a classic method for separating aldehydes from non-carbonyl compounds. However, its efficiency is pH-dependent. Ensure your aqueous sodium bisulfite solution is freshly prepared and that the pH of the mixture is suitable for adduct formation. The presence of acidic or basic impurities can interfere with this process.
References
- 1. benchchem.com [benchchem.com]
- 2. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 3. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scholarworks.uni.edu [scholarworks.uni.edu]
- 19. pure.tue.nl [pure.tue.nl]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 26. pharm.sinocurechem.com [pharm.sinocurechem.com]
Recrystallization of 4-Hydroxy-3-methylbenzaldehyde: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Hydroxy-3-methylbenzaldehyde via recrystallization. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solvent selection data are presented to address common challenges encountered during the purification process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering targeted solutions and explanations.
Q1: Why are no crystals forming, even after the solution has cooled?
A1: The absence of crystal formation is a common issue that can stem from several factors:
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved compound exceeds its normal solubility at that temperature. To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of this compound.
-
Excess Solvent: Too much solvent may have been used, preventing the solution from reaching the necessary saturation point for crystal formation. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Inappropriate Solvent: The chosen solvent may not be ideal for this compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: My product has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound, or the presence of significant impurities that lower the compound's melting point. To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a countertop before moving it to an ice bath.
Q3: The yield of my recrystallized product is very low. What are the possible causes and how can I improve it?
A3: A low yield can be disappointing but is often correctable. Common causes include:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of your product in the solution, even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If your product retains a colored tint after recrystallization, it is likely due to the presence of colored impurities. To remove these, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Quantitative Data on Solvent Selection
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10²) of 4-hydroxybenzaldehyde (B117250) |
| Methanol | 5 | 13.56 |
| 10 | 15.67 | |
| 15 | 18.05 | |
| 20 | 20.75 | |
| 25 | 23.82 | |
| 30 | 27.31 | |
| 35 | 31.29 | |
| 40 | 35.81 | |
| Ethanol | 5 | 10.23 |
| 10 | 11.95 | |
| 15 | 13.89 | |
| 20 | 16.09 | |
| 25 | 18.61 | |
| 30 | 21.51 | |
| 35 | 24.84 | |
| 40 | 28.67 | |
| Toluene (B28343) | 5 | 0.14 |
| 10 | 0.18 | |
| 15 | 0.23 | |
| 20 | 0.29 | |
| 25 | 0.37 | |
| 30 | 0.47 | |
| 35 | 0.60 | |
| 40 | 0.76 |
Data is for 4-hydroxybenzaldehyde and should be used as a proxy for estimating the solubility of this compound.
Based on its structure, this compound is soluble in alcohol and water.[1] A 1:1 mixture of hexane (B92381) and toluene has also been reported for the recrystallization of a similar compound.
Experimental Protocols
General Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture, toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Filter the hot solution quickly to remove the solid impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
Visualizing the Workflow and Troubleshooting
To further aid in understanding the recrystallization process and troubleshooting common issues, the following diagrams are provided.
References
Identifying and removing impurities from 4-Hydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-Hydroxy-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities largely depend on the synthetic route. If prepared via the Reimer-Tiemann reaction from o-cresol (B1677501), you can expect to find unreacted o-cresol and the isomeric impurity, 2-hydroxy-3-methylbenzaldehyde.[1] Over-oxidation of the aldehyde can also lead to the formation of 4-hydroxy-3-methylbenzoic acid.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. To resolve this, you can try the following:
-
Add more of the "good" solvent: If using a mixed solvent system (e.g., ethanol (B145695)/water), add more of the solvent in which the compound is more soluble (ethanol) to reduce the supersaturation.
-
Lower the cooling temperature slowly: Allow the solution to cool at a much slower rate to give the molecules adequate time to form an ordered crystal lattice.
-
Change the solvent system: Opt for a solvent or solvent mixture with a lower boiling point.
Q3: No crystals are forming even after my solution has cooled to room temperature. How can I induce crystallization?
A3: A lack of crystal formation is often due to using too much solvent or the solution being in a metastable supersaturated state. To induce crystallization, you can:
-
Add a seed crystal: Introduce a small, pure crystal of this compound to provide a nucleation site.
-
Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's interior at the solvent's surface, which can serve as nucleation points.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cool further: Place the flask in an ice bath to significantly decrease the solubility of the compound.
Q4: During column chromatography, my compound is smearing and not separating cleanly. What could be the cause?
A4: Tailing or streaking of polar compounds like this compound on a silica (B1680970) gel column can be due to several factors:
-
Strong interaction with silica: The phenolic hydroxyl group can interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing poor elution.
-
Inappropriate solvent polarity: The eluent may not be polar enough to effectively move the compound down the column.
-
Column overloading: Too much sample was loaded onto the column.
To address this, you can try increasing the polarity of your eluent (e.g., by increasing the proportion of ethyl acetate (B1210297) in a hexane/ethyl acetate system) or adding a small amount of a polar modifier like methanol (B129727) or acetic acid to the mobile phase to improve peak shape.
Q5: My purified this compound still shows a brownish tint. How can I remove colored impurities?
A5: A persistent color may indicate the presence of resinous or polymeric byproducts, which can form during synthesis. A second recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution before filtration, can help adsorb these colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
Data on Impurity Profile Before and After Purification
The following table summarizes a typical impurity profile of this compound synthesized via the Reimer-Tiemann reaction, before and after a single purification step.
| Compound | Purity Before Purification (GC-MS Area %) | Purity After Recrystallization (Typical %) |
| This compound | ~ 53%[1] | > 98% |
| o-Cresol (Starting Material) | ~ 27%[1] | < 1% |
| 2-Hydroxy-3-methylbenzaldehyde (Isomer) | ~ 2%[1] | < 1% |
| Other Impurities | ~ 18% | Not Detected |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for purifying this compound from non-polar impurities and unreacted starting materials.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This method is effective for separating isomeric impurities and other byproducts with different polarities.
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane (B109758) or the initial eluent. Alternatively, for compounds with poor solubility in the eluent, use a dry loading method by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent system, such as hexane/ethyl acetate (9:1).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Diagrams
Caption: Workflow for the identification and removal of impurities from this compound.
References
Technical Support Center: Selective Oxidation of p-Cresol Derivatives to Aldehydes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of p-cresol (B1678582) derivatives to their corresponding aldehydes.
Troubleshooting Guide
This section addresses common problems encountered during the selective oxidation of p-cresol derivatives.
Question: Why is the conversion of my p-cresol derivative low?
Answer:
Low conversion can be attributed to several factors. A primary reason is often related to the catalyst's activity and the reaction conditions.
-
Catalyst Deactivation: The catalyst may have lost activity due to poisoning or coking.[1][2] Consider regenerating the catalyst or using a fresh batch. For instance, Pt/γ-Al2O3 catalysts used in deoxygenation can be deactivated by carbonaceous deposits and may be regenerated by treatment with air at mild temperatures.[1][2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a high conversion rate within the given reaction time. The initial reaction rate often increases with catalyst loading up to a certain point.[3]
-
Inadequate Mass Transfer: Ensure efficient stirring or agitation (e.g., 1000 rpm) to facilitate proper contact between the reactants, catalyst, and oxidant (gas-liquid-solid phases).[4]
-
Suboptimal Temperature: The reaction temperature significantly influences the conversion rate. An increase in temperature generally increases the substrate conversion up to an optimal point, after which it might decrease.[4]
-
Incorrect Base Concentration: The concentration of the base is crucial. For cobalt-catalyzed reactions, a base-to-substrate molar ratio of at least 2.5:1 is often required for reasonable conversions.[4] However, excessively high base concentrations can lead to poor oxygen dispersion in viscous reaction mixtures, thereby reducing conversion.[4]
Question: My reaction has high conversion, but the selectivity to the desired aldehyde is low. What are the common side products and how can I minimize them?
Answer:
Low selectivity is a common challenge, primarily due to overoxidation or side reactions.
-
Common Side Products:
-
p-Hydroxybenzyl alcohol: Formed as an intermediate, its accumulation suggests incomplete oxidation.[5]
-
p-Hydroxybenzoic acid: Results from the overoxidation of the desired aldehyde.[5]
-
Dimeric or Polymeric Materials (Tar): These can form, especially under acidic conditions or with high substrate concentrations, leading to reduced yield and catalyst fouling.[4]
-
Ethers: In alcoholic solvents like methanol (B129727) or ethylene (B1197577) glycol, ethers such as p-hydroxybenzyl methyl ether can be formed.[4][5]
-
-
Strategies to Improve Selectivity:
-
Optimize Reaction Time: Monitor the reaction progress to stop it once the maximum aldehyde concentration is reached, preventing overoxidation.
-
Control Temperature: Higher temperatures can sometimes favor overoxidation. Finding the optimal temperature is key.[4]
-
Adjust Base Concentration: The selectivity towards the aldehyde can be influenced by the base-to-substrate ratio. A maximum selectivity is often observed at a specific ratio (e.g., 2:1 in some systems).[4]
-
Catalyst Choice: The choice of catalyst is critical. For instance, cobalt-chlorosalen encapsulated in a Y-type zeolite has shown very high selectivity (97%) towards p-hydroxybenzaldehyde.[5]
-
Solvent Selection: The solvent can play a role in stabilizing intermediates. For example, ethylene glycol can stabilize the quinomethide intermediate, leading to more efficient oxidations.[4]
-
Question: My catalyst seems to have lost activity after a few runs. How can I address catalyst deactivation and regeneration?
Answer:
Catalyst deactivation is a significant issue in industrial applications and can be caused by several factors.[6][7][8]
-
Causes of Deactivation:
-
Coking/Fouling: Deposition of carbonaceous materials (coke or tar) on the catalyst surface can block active sites.[1][2] This is a common issue, with deactivation often caused by condensation products of the reactant itself.[1][2]
-
Poisoning: Certain impurities in the feedstock or reaction medium can strongly adsorb to the active sites and deactivate the catalyst. Sulfur compounds are a well-known poison for many catalysts.[6]
-
Sintering: At high reaction temperatures, the small metal particles of the active phase can agglomerate into larger ones, reducing the active surface area.[8]
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium.
-
-
Regeneration Strategies:
-
Calcination: For deactivation due to coking, a common method is to burn off the carbon deposits in a controlled manner by heating the catalyst in the presence of air or a dilute oxygen stream.[1][2]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed poisons or fouling agents.
-
Chemical Treatment: Depending on the nature of the poison, a specific chemical treatment might be necessary. For example, acidic or basic washes can be employed.
-
It is important to note that the effectiveness of regeneration depends on the cause of deactivation. Severe sintering is often irreversible.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the selective oxidation of p-cresol derivatives?
A1: The presence of a base, typically an alkali hydroxide (B78521) like NaOH, is often essential for the reaction to proceed.[4] The base deprotonates the phenolic hydroxyl group, forming a phenolate (B1203915) anion. This enhances the electron-donating ability of the aromatic ring, facilitating the oxidation of the methyl group. The concentration of the base is a critical parameter that affects both the conversion and selectivity of the reaction.[4]
Q2: Which analytical techniques are suitable for monitoring the reaction progress?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the progress of the selective oxidation of p-cresol derivatives.[5][9] It allows for the separation and quantification of the starting material, the desired aldehyde product, and major side products like the corresponding alcohol and carboxylic acid.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying and quantifying the various components in the reaction mixture.[10]
Q3: What are some of the most effective catalyst systems for this transformation?
A3: Several catalytic systems have been reported to be effective. The choice of catalyst depends on the specific p-cresol derivative and the desired reaction conditions.
-
Cobalt-based catalysts: Cobalt salts (e.g., CoCl₂) and complexes (e.g., cobalt-salen) are frequently used, often in alkaline media.[5] Encapsulating these complexes within zeolites can enhance selectivity and stability.[5]
-
Copper-Manganese mixed oxides: These bimetallic catalysts have shown high conversion and selectivity under mild conditions.[11]
-
Platinum-Palladium catalysts: A combination of Pt and Pd catalysts has been shown to be active in the formation of p-hydroxybenzaldehyde from p-cresol.
-
Pt/CeO₂-based catalysts: Platinum supported on ceria-based materials has demonstrated high efficiency for the complete removal of p-cresol under moderate conditions.[12]
Q4: Can molecular oxygen (or air) be used as the oxidant?
A4: Yes, using molecular oxygen or air as the oxidant is a key feature of many of these catalytic systems, making the process more environmentally friendly and economically viable. The reactions are typically carried out under elevated pressure of air or oxygen to ensure a sufficient concentration of the oxidant in the liquid phase.[5]
Quantitative Data Summary
Table 1: Comparison of Different Catalytic Systems for the Oxidation of p-Cresol
| Catalyst | Oxidant | Temperature (°C) | Pressure | Base | Conversion of p-Cresol (%) | Selectivity to p-Hydroxybenzaldehyde (%) | Reference |
| Cobalt-chlorosalen-Y | Air | 100 | 600 psi | NaOH | ~100 | 97 | [5] |
| CoCl₂ | O₂ | 55 | 1 atm | NaOH | 70-75 (after 3h) | - | [13] |
| Pt/CeO₂-ZrO₂-SnO₂/SBA-16 | O₂ | 80 | 1 atm | - | 100 (after 4h) | - | [12] |
| Co₂⁺ and Cu₂⁺ on TiO₂ | O₂ | - | - | - | ~100 | 95.2 | [14] |
Experimental Protocols
Key Experiment: Cobalt-Catalyzed Aerobic Oxidation of p-Cresol
This protocol is based on a typical procedure for the selective oxidation of p-cresol using a cobalt-salen complex catalyst.[5]
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Cobalt-salen complex (or other suitable cobalt catalyst)
-
Solvent (e.g., methanol or ethylene glycol)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor: In a typical experiment, charge the autoclave with p-cresol (e.g., 6g), sodium hydroxide (e.g., 6.2g), the cobalt catalyst (e.g., providing 0.6 mg of cobalt per gram of p-cresol), and the solvent.[5]
-
Sealing and Pressurizing: Seal the autoclave securely. Pressurize the reactor with air or oxygen to the desired pressure (e.g., 600 psi).[5]
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).[5] A drop in pressure may indicate the commencement of the reaction as oxygen is consumed. Maintain the reaction for the specified time (e.g., 3 hours).[5]
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly release the excess pressure.
-
Product Work-up: Open the autoclave and collect the reaction mixture, which may be a solid slurry. Homogenize the product by dissolving it in a suitable solvent like water.
-
Analysis: Analyze the product mixture using a calibrated HPLC system to determine the conversion of p-cresol and the selectivity to p-hydroxybenzaldehyde and other byproducts.[5]
Visualizations
Caption: General experimental workflow for the selective oxidation of p-cresol derivatives.
Caption: Simplified reaction pathway involving reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Reaction kinetics of liquid phase air oxidation of p-cresol to p-hydroxybenzaldehyde | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. mdpi.com [mdpi.com]
- 7. Special Issue on Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Treatment of Effluent Containing p-Cresol through an Advanced Oxidation Process in a Batch Reactor: Kinetic Optimization [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Preparation and Catalytic Performance for p-Cresol Oxidation of Co2+ and Cu2+ Loaded TiO2 Catalysts [yyhx.ciac.jl.cn]
Technical Support Center: Synthesis and Protection of Aromatic Compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of the benzene (B151609) nucleus during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the benzene ring generally resistant to oxidation?
A1: The benzene ring is exceptionally stable due to its aromaticity. The delocalized pi electron system, where six pi electrons are shared across the six-membered ring, creates a lower energy state that is difficult to disrupt. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically not oxidize the benzene ring itself under standard conditions; instead, they will preferentially oxidize alkyl side chains.
Q2: Under what conditions can the benzene ring be oxidized?
A2: While resistant, the benzene ring can be forced to oxidize under harsh conditions. This typically involves strong oxidizing agents at high temperatures, or specialized reagents like ozone. For instance, vigorous oxidation can lead to ring cleavage. It is crucial to control reaction conditions carefully to avoid these unwanted side reactions.
Q3: My primary goal is to oxidize the alkyl side chain of an alkylbenzene. How do I protect the aromatic ring?
A3: In most cases, direct protection of the ring is not necessary if you are using standard reagents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) under controlled conditions. These reagents are highly selective for the benzylic position of the alkyl side chain, provided there is at least one benzylic hydrogen. The aromatic ring's inherent stability serves as its own protection. The key is careful control of temperature and reagent stoichiometry.
Q4: I am trying to perform an electrophilic aromatic substitution, but I am getting a mixture of ortho and para isomers. How can I favor one over the other?
A4: Achieving regioselectivity can be challenging. To favor the para isomer, you can use a bulky protecting group on a nearby functional group to sterically hinder the ortho positions. To obtain the ortho isomer, you can employ a blocking group strategy. This involves reversibly sulfonating the para position, forcing the subsequent substitution to occur at the ortho position, and then removing the sulfonyl group.
Q5: I have an electron-rich aromatic ring (e.g., phenol (B47542) or aniline), and it is being oxidized along with my intended substrate. What should I do?
A5: Phenols and anilines are highly susceptible to oxidation because the hydroxyl and amino groups are strongly activating. To prevent this, you must protect these functional groups before proceeding with the oxidation. For phenols, common protecting groups include benzyl (B1604629) or silyl (B83357) ethers. For anilines, acetylation to form an acetanilide (B955) is a very effective strategy.[1] These protecting groups reduce the electron-donating ability of the substituent, thereby decreasing the ring's susceptibility to oxidation.
Troubleshooting Guides
Issue 1: Unwanted Oxidation of the Benzene Nucleus
-
Symptom: You are attempting to perform a side-chain oxidation or another transformation, but you are observing byproducts consistent with aromatic ring cleavage or hydroxylation.
-
Possible Cause 1: The reaction conditions are too harsh (e.g., excessively high temperature, prolonged reaction time, or a high concentration of a very strong oxidant).
-
Solution 1: Moderate the reaction conditions. Lower the temperature, reduce the reaction time, or use a less concentrated solution of the oxidizing agent. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to stop it as soon as the starting material is consumed.
-
Possible Cause 2: Your substrate contains highly activating groups (e.g., -OH, -NH₂) that make the ring susceptible to oxidation.
-
Solution 2: Protect the activating groups before the oxidation step. For example, convert a phenol to a benzyl ether or an aniline (B41778) to an acetanilide. This moderates the activating effect and protects the ring.
Issue 2: Failure to Oxidize the Alkyl Side Chain
-
Symptom: You are trying to oxidize an alkylbenzene to a benzoic acid, but the reaction is not proceeding.
-
Possible Cause: The benzylic carbon of your alkyl group has no attached hydrogens (it is a quaternary carbon, like in tert-butylbenzene).
-
Solution: The standard mechanism for side-chain oxidation with agents like KMnO₄ requires at least one benzylic hydrogen. If your substrate lacks a benzylic hydrogen, this type of oxidation will not occur. You will need to consider a different synthetic route.
Issue 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
-
Symptom: During a reaction like nitration or halogenation, you obtain a mixture of ortho and para isomers with low selectivity, or you wish to synthesize the less-favored ortho isomer.
-
Possible Cause: Steric and electronic effects are not sufficiently controlled to direct the incoming electrophile to a single position.
-
Solution: Employ a blocking group strategy. The most common method is sulfonation. The sulfonic acid group (-SO₃H) can be introduced to block the para position, which is often sterically more accessible. After forcing the desired substitution at the ortho position, the sulfonic acid group can be easily removed by treatment with dilute aqueous acid.
Data Presentation: Comparison of Protecting Groups for Phenols
The selection of an appropriate protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions available for deprotection.
| Protecting Group | Common Protection Reagents | Stability | Common Deprotection Reagents | Typical Yield (Deprotection) |
| Benzyl (Bn) Ether | BnBr, NaH | Stable to most acids/bases, oxidizing agents. | H₂, Pd/C (Hydrogenolysis) | >90% |
| DDQ (Oxidative) | 84-96%[2] | |||
| Methyl Ether | MeI or Me₂SO₄, K₂CO₃ | Very stable to a wide range of conditions. | BBr₃ or HBr/HI (harsh) | 78-91% (with BBr₃)[3] |
| t-Butyldimethylsilyl (TBS) Ether | TBSCl, Imidazole | Stable to bases, mild acids. Labile to fluoride (B91410) ions. | Tetrabutylammonium fluoride (TBAF) | 80-95% |
| HCl in MeOH | High |
Experimental Protocols
Protocol 1: Protection of a Phenol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol describes a common method for protecting a phenolic hydroxyl group, which decreases the ring's sensitivity to oxidation.
Materials:
-
Phenol derivative (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol derivative in anhydrous DMF.
-
Add imidazole, followed by TBSCl to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBS-protected phenol.
Protocol 2: Deprotection of a TBS-Protected Phenol using TBAF
This protocol outlines the removal of the TBS protecting group to regenerate the phenol.
Materials:
-
TBS-protected phenol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected phenol in THF.
-
Add the TBAF solution dropwise to the mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the deprotected phenol.
Protocol 3: Selective Side-Chain Oxidation of an Alkylbenzene with KMnO₄
This protocol describes the oxidation of an alkyl side chain to a carboxylic acid while leaving the benzene ring intact.
Materials:
-
Alkylbenzene (e.g., Toluene) (1.0 equiv)
-
Potassium permanganate (KMnO₄) (approx. 3.0 equiv)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
10% Sulfuric Acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the alkylbenzene, Na₂CO₃, and deionized water.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of KMnO₄ in water.
-
Add the KMnO₄ solution portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it reacts. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue to reflux for an additional 1-2 hours or until TLC shows the absence of starting material.
-
Cool the reaction mixture to room temperature.
-
Destroy the excess KMnO₄ by adding sodium bisulfite until the purple color is gone.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Carefully acidify the filtrate by slowly adding 10% H₂SO₄ until the pH is ~2. The benzoic acid derivative will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
Visualizations
Caption: Decision workflow for troubleshooting unwanted benzene ring oxidation.
Caption: Experimental workflow for using sulfonation as a blocking group.
Caption: Logical considerations for selecting an appropriate protecting group.
References
Technical Support Center: Purification of 4-Hydroxy-3-methylbenzaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-hydroxy-3-methylbenzaldehyde using column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Experimental Protocols
A detailed methodology for a typical column chromatography purification of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample.
Objective: To purify crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Triethylamine (B128534) (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. An ideal solvent system will provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Add another thin layer of sand on top of the settled silica gel to prevent disturbance of the stationary phase during sample loading.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded onto the stationary phase.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a gradient elution is required (as determined by TLC), start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude material and a standard if available.
-
Visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Data Presentation
The choice of mobile phase is critical for successful separation. The following table provides example Rf values for this compound in different solvent systems. These values are illustrative and may vary depending on the specific TLC plates and conditions used.
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Observations |
| 95:5 | 0.1 | Slow elution, good for separating very non-polar impurities. |
| 90:10 | 0.25 | Good starting point for separation, aiming for this Rf range is often ideal. |
| 80:20 | 0.45 | Faster elution, may result in co-elution with more polar impurities. |
| 70:30 | 0.6 | Very fast elution, likely poor separation from impurities. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Q1: The product is not eluting from the column or has a very low Rf value.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the silica gel column.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane:ethyl acetate mixture. For example, if you started with a 95:5 ratio, move to 90:10 or 80:20. It is crucial to make these changes gradually to ensure good separation.
Q2: The product is eluting too quickly with impurities (high Rf value).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the percentage of hexane. For instance, if you are using an 80:20 hexane:ethyl acetate mixture, try a 90:10 or 95:5 mixture.
Q3: The separation between the product and an impurity is poor (streaking or overlapping spots on TLC).
-
Possible Cause 1: The chosen solvent system does not provide adequate resolution.
-
Solution 1: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or a trace of methanol) can improve separation.
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded. A general guideline is to use a 30-100:1 ratio of silica gel to crude material by weight.
-
Possible Cause 3: The compound is interacting strongly with the acidic silica gel, leading to tailing. Phenolic compounds can sometimes exhibit this behavior.
-
Solution 3: Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase like alumina (B75360) (neutral or basic).
Q4: The purified product yield is low.
-
Possible Cause 1: Incomplete elution of the product from the column.
-
Solution 1: After collecting the main fractions, flush the column with a highly polar solvent (e.g., pure ethyl acetate or a mixture with methanol) to ensure all the product has been eluted. Check this final wash by TLC.
-
Possible Cause 2: Degradation of the aldehyde on the acidic silica gel. Aldehydes can be sensitive and may undergo reactions like acetal (B89532) formation if alcohols are used as solvents, or other degradation pathways on acidic surfaces.
-
Solution 2: As mentioned previously, deactivating the silica gel with triethylamine can mitigate this. Using a less acidic stationary phase like alumina is also a good alternative.
-
Possible Cause 3: The compound is spread out over too many fractions (band broadening).
-
Solution 3: Ensure the column is packed uniformly and the sample is loaded in a narrow band using a minimal amount of solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
-
Silica gel is the most common and cost-effective stationary phase for the purification of moderately polar organic compounds like this compound. However, due to the presence of a phenolic hydroxyl group and an aldehyde, which can be sensitive to acidic conditions, neutral or basic alumina can be a suitable alternative if degradation or poor separation is observed with silica gel.
Q2: How do I choose the right solvent system for the column?
-
The ideal solvent system is best determined by running preliminary TLC experiments with your crude material. A good starting point for this compound is a mixture of hexane and ethyl acetate. The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4, as this range typically provides the best separation in column chromatography.
Q3: Can I use a gradient elution?
-
Yes, a gradient elution is often very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar solvent mixture to elute the non-polar impurities and then gradually increase the polarity to elute your product, followed by any more polar impurities.
Q4: My purified compound still shows impurities. What can I do?
-
If a single column chromatography run is insufficient, you may need to repeat the chromatography on the collected, partially purified material. You could also try a different solvent system or stationary phase for the second column to achieve a different selectivity. Recrystallization of the column-purified product is another common technique to achieve high purity.
Q5: How can I avoid the degradation of my aldehyde during purification?
-
Aldehydes can be sensitive to the acidic nature of standard silica gel.[1] To minimize degradation, you can use silica gel that has been deactivated with a base like triethylamine (by adding a small percentage to your eluent). Alternatively, using a neutral stationary phase like neutral alumina can prevent acid-catalyzed degradation.[1] It is also advisable to avoid using alcohol-based solvents in the mobile phase, as they can react with the aldehyde to form acetals.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-3-methylbenzaldehyde and Vanillin for Researchers and Drug Development Professionals
An in-depth guide comparing the physicochemical properties, synthesis, and biological activities of 4-Hydroxy-3-methylbenzaldehyde and its close structural analog, vanillin (B372448). This report provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols to inform future research and applications.
Introduction
This compound and vanillin (4-hydroxy-3-methoxybenzaldehyde) are aromatic aldehydes that share a core structural similarity, differing only by a methyl versus a methoxy (B1213986) group at the C3 position of the benzene (B151609) ring. While vanillin is a widely recognized compound, extensively used as a flavoring agent in the food and pharmaceutical industries, this compound is a less commercially prominent but equally interesting molecule with emerging biological applications.[1][2] This guide provides a detailed comparative analysis of these two compounds, focusing on their physicochemical properties, synthesis routes, and a range of biological activities, including antioxidant, anticancer, and antimicrobial effects. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of these aldehydes in various scientific and therapeutic fields.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and vanillin is crucial for their application in research and development. The substitution of a methyl group for a methoxy group imparts subtle yet significant differences in their physical characteristics.
| Property | This compound | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) |
| Molecular Formula | C₈H₈O₂ | C₈H₈O₃ |
| Molecular Weight | 136.15 g/mol [3][4] | 152.15 g/mol |
| Appearance | Tan to brown crystalline powder[2] | White to slightly yellow crystalline needles |
| Melting Point | 118-120 °C | 81-83 °C |
| Boiling Point | 250-252 °C (estimated)[2] | 285 °C |
| Solubility in Water | 10,020 mg/L at 25 °C (estimated)[2] | ~10,000 mg/L at 25 °C |
| Solubility in Organic Solvents | Soluble in alcohol[2] | Soluble in ethanol, ether, and chloroform (B151607) |
Synthesis of this compound and Vanillin
The synthetic pathways to this compound and vanillin are well-established, with methods catering to both laboratory-scale and industrial production.
Synthesis of this compound
A common laboratory method for the synthesis of this compound is the Reimer-Tiemann reaction, starting from ortho-cresol. This reaction involves the ortho-formylation of a phenol (B47542) using chloroform in a basic solution.[5]
Caption: Reimer-Tiemann synthesis of this compound.
Synthesis of Vanillin
Vanillin can be synthesized through various routes, with the guaiacol-based process being one of the most prominent industrial methods.[6][7] This multi-step synthesis typically involves the reaction of guaiacol (B22219) with glyoxylic acid.[6]
Caption: Synthesis of vanillin from guaiacol and glyoxylic acid.
Comparative Biological Activities
Both this compound and vanillin exhibit a range of interesting biological activities. While vanillin has been more extensively studied, emerging research highlights the potential of its methyl analog.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, and both molecules are no exception. Their ability to scavenge free radicals is a key aspect of their biological function.
Vanillin has demonstrated notable antioxidant activity in various assays, including the ABTS and ORAC assays.[8] However, its activity in the DPPH radical scavenging assay is reported to be low.[8] Derivatives of vanillin have been synthesized to enhance its antioxidant potential.[9]
This compound and its derivatives have also been reported to possess antioxidant properties.[5] However, quantitative data from standardized assays like the DPPH assay are less readily available in the literature for direct comparison. One study on a derivative, 4-hydroxy-3-methylchalcone, indicated its potential as an antioxidant.
Anticancer Activity
The potential of these aldehydes to inhibit cancer cell growth has been a subject of investigation.
Vanillin has been shown to exhibit anticancer properties against various cancer cell lines, including HeLa (cervical cancer).[10][11] It can induce apoptosis and enhance the pro-apoptotic effects of other anticancer agents like TRAIL.[10][12] The anticancer mechanism of vanillin is partly attributed to its ability to inhibit the NF-κB signaling pathway.[13] IC50 values for vanillin against HeLa cells have been reported, though they can vary depending on the specific experimental conditions.[11]
This compound has been used in the synthesis of benzothiazole (B30560) Schiff bases that display antitumor activity against cervical cancer.[14] This suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. However, direct studies on the anticancer activity of the parent molecule against cell lines like HeLa are limited in the available literature.
Antimicrobial Activity
Both compounds have shown efficacy against a range of microbial pathogens.
Vanillin exhibits broad-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16][17] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of vanillin against various strains of these bacteria have been determined, with MIC values typically in the range of 1.25–2.5 mg/mL.[15]
This compound has been reported to have fungicidal and antibacterial properties, including activity against Gram-negative bacteria by binding to fatty acids in their outer membrane.[14] Chalcone derivatives of this compound have been tested for antibacterial activity against E. coli and S. aureus.[18]
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their therapeutic development.
Vanillin and the NF-κB Signaling Pathway
A significant body of evidence points to the role of vanillin in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a key transcription factor involved in inflammation, cell survival, and immune responses. Vanillin has been shown to inhibit the activation of NF-κB, which contributes to its anti-inflammatory and anticancer effects.[13] This inhibition can occur through the prevention of the phosphorylation of the p65 subunit of NF-κB.[13]
Caption: Vanillin's inhibition of the NF-κB signaling pathway.
Potential Signaling Pathways for this compound
While the specific signaling pathways modulated by this compound are not as well-elucidated as those for vanillin, related hydroxybenzaldehydes have been shown to influence pathways such as the Sonic Hedgehog (Shh) signaling pathway.[19][20] Further research is needed to determine if this compound shares these mechanisms of action.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for key experiments used to evaluate the biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Prepare a stock solution of the test compound (this compound or vanillin) in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH (0.1 mM) in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of the test compounds on cancer cells (e.g., HeLa).
Methodology:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or vanillin) and incubate for 24-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility Testing
Objective: To determine the susceptibility of bacteria (e.g., E. coli, S. aureus) to the test compounds.
Methodology:
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound (this compound or vanillin).
-
Place the impregnated discs on the surface of the agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Conclusion
This comparative analysis reveals that while this compound and vanillin are structurally similar, they possess distinct physicochemical and biological profiles. Vanillin's extensive use in various industries is well-supported by a wealth of scientific data on its synthesis and bioactivities, particularly its antioxidant, anticancer, and antimicrobial effects, which are partly mediated through the inhibition of the NF-κB signaling pathway. This compound, although less studied, emerges as a compound of significant interest. Its reported biological activities, coupled with its structural similarity to vanillin, suggest that it holds considerable potential for further investigation and development in the fields of medicinal chemistry and drug discovery. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to more deeply explore the therapeutic potential of these intriguing aromatic aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
- 3. This compound | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 7. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vanillin enhances TRAIL-induced apoptosis in cancer cells through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Hydroxy-3-methylbenzaldehyde Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 4-Hydroxy-3-methylbenzaldehyde and its derivatives against various analogues. The information is supported by experimental data from preclinical research, offering a clear analysis for professionals in drug discovery and development.
Comparative Bioactivity Data
The biological efficacy of this compound derivatives and their analogues is multifaceted, with significant potential in antioxidant, anti-inflammatory, antimicrobial, and cytotoxic applications. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Antioxidant Activity
The antioxidant potential of these compounds is commonly evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 value, representing the concentration required to inhibit 50% of the DPPH radicals, is a key metric. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| 4-Hydroxybenzaldehyde | 3.60 mg/mL | [1] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 0.81 µg/mL | [1] |
| Vanillin Derivative (acetylated) | 0.63 µg/mL | [1] |
| Vanillin Derivative (reduced) | 0.59 µg/mL | [1] |
| Vitamin C (Standard) | 0.44 µg/mL | [1] |
| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | Good activity with increasing concentration | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 246.7. The IC50 value here represents the concentration that inhibits 50% of NO production.
| Compound | Inhibition of NO Production (IC50) | Reference |
| 4-Hydroxybenzaldehyde | Data indicates inhibition of NO production, but specific IC50 values were not found. | [1] |
| Vanillin | Data indicates inhibition of NO production, but specific IC50 values were not found. | [1] |
| Anisaldehyde | Data indicates inhibition of NO production, but specific IC50 values were not found. | [1] |
Antimicrobial Activity
The antimicrobial efficacy is determined by methods such as the agar (B569324) well diffusion assay, which measures the zone of inhibition around a compound, and the microdilution method, which determines the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Salmonella typhi | Reference |
| Polymer-immobilized Benzaldehyde (B42025) | - | 14 mm | - | - | [3] |
| Polymer-immobilized 4-Hydroxybenzaldehyde | - | 32 mm | - | 32 mm | [3] |
Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | S. aureus | E. faecalis | P. aeruginosa | C. albicans | C. tropicalis | Reference |
| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid | 64 | 64 | 256 | 128 | 128 | [2] |
Cytotoxic Activity
The cytotoxic potential of these compounds against various cancer cell lines is a critical area of investigation. The IC50 value, the concentration that inhibits 50% of cell growth, is determined using assays like the MTT assay.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Doxorubicin (Control) | SF-295 (Glioblastoma) | 0.03 | [4] |
| OVCAR-8 (Ovarian) | 0.05 | [4] | |
| HCT-116 (Colon) | 0.06 | [4] | |
| HL-60 (Leukemia) | 0.01 | [4] | |
| 2-Hydroxy-4-methylbenzaldehyde | SF-295, OVCAR-8, HCT-116, HL-60 | > 5.00 | [4] |
| 2-Hydroxy-5-methylbenzaldehyde | SF-295, OVCAR-8, HCT-116, HL-60 | > 5.00 | [4] |
| 2,3-Dihydroxybenzaldehyde | SF-295 | 1.34 | [4] |
| OVCAR-8 | 1.15 | [4] | |
| HCT-116 | 1.09 | [4] | |
| HL-60 | 0.36 | [4] | |
| 2,5-Dihydroxybenzaldehyde | SF-295 | 1.51 | [4] |
| OVCAR-8 | 1.29 | [4] | |
| HCT-116 | 1.17 | [4] | |
| HL-60 | 0.42 | [4] | |
| 3,5-Dichlorosalicylaldehyde | SF-295 | 2.11 | [4] |
| OVCAR-8 | 1.98 | [4] | |
| HCT-116 | 1.76 | [4] | |
| HL-60 | 0.89 | [4] | |
| 5-Nitrosalicylaldehyde | SF-295 | 4.75 | [4] |
| OVCAR-8 | 3.98 | [4] | |
| HCT-116 | 3.12 | [4] | |
| HL-60 | 1.54 | [4] | |
| Schiff base of 4-nitrobenzaldehyde | TSCCF (Oral Cancer) | 446.68 | [5] |
| NHGF (Normal Gingival Fibroblasts) | 977.24 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for comparative purposes.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture : In a 96-well plate or cuvettes, mix the test compound solution at various concentrations with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[1]
-
Incubation : The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[1]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
IC50 Determination : The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]
Agar Well Diffusion Method for Antimicrobial Activity
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition.
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism.
-
Inoculation : Dip a sterile swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Well Creation : Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Sample Application : Add a known concentration of the test compound into each well.
-
Incubation : Incubate the plates under appropriate conditions for the specific microorganism.
-
Zone of Inhibition Measurement : Measure the diameter of the clear zone of growth inhibition around each well.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[6][7][8][9][10]
-
Solubilization : Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[4]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[4]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.[4]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives and their analogues are often mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses.[11][12][13] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and points of inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.[14][15] It represents another key target for therapeutic intervention.
Caption: MAPK signaling cascade and potential inhibition sites.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic comparison of synthesized vs. commercial 4-Hydroxy-3-methylbenzaldehyde
For researchers and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized 4-Hydroxy-3-methylbenzaldehyde against its commercially available counterpart. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers an objective benchmark for quality assessment.
Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for both synthesized and commercial samples of this compound. The data for the synthesized sample is compiled from academic literature, while the commercial data is referenced from established chemical supplier databases.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Peak Assignment | Synthesized Sample δ (ppm) | Commercial Sample δ (ppm) |
| -CH₃ | 2.44 | 2.44 |
| Ar-H | 7.33 (d, J=8.0Hz) | 7.33 (d, J=8.0Hz) |
| Ar-H | 7.77 (t, J=8.0Hz) | 7.77 (t, J=8.0Hz) |
| -CHO | 9.96 | 9.96 |
| -OH | Not specified | Not specified |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Peak Assignment | Synthesized Sample δ (ppm) | Commercial Sample δ (ppm) |
| -CH₃ | 21.2 | 21.2 |
| Aromatic C | 127.2 | 127.9 |
| Aromatic C | 128.9 | 129.1 |
| Aromatic C | 130.0 | Not specified |
| Aromatic C-CHO | 135.3 | 135.3 |
| Aromatic C-CH₃ | 136.5 | Not specified |
| Aromatic C-OH | 138.9 | 137.3 |
| -CHO | 192.6 | Not specified |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Functional Group | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) |
| O-H Stretch | ~3450 | Not specified |
| C=O Stretch (Aldehyde) | ~1696 | Not specified |
| C-O Stretch | ~1268, 1035 | Not specified |
| Aromatic C=C Stretch | Not specified | Not specified |
Table 4: Mass Spectrometry Data Comparison (EI-MS)
| Fragment (m/z) | Proposed Ion | Synthesized Sample | Commercial Sample[1][2] |
| 136 | [M]⁺ | Yes | Yes |
| 135 | [M-H]⁺ | Yes | Yes |
| 107 | [M-CHO]⁺ | Yes | Yes |
Experimental Protocols
Synthesis of this compound (Reimer-Tiemann Reaction)[3][4][5][6]
A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction.
Materials:
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium hydroxide (15 g) in distilled water (75 mL) is added to a solution of o-cresol (5.15 mL, 50 mmol) in absolute ethanol (100 mL).
-
The reaction mixture is heated to 60°C with stirring.
-
Chloroform (20 mmol) is added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction is refluxed for 1-2 hours.
-
After cooling to room temperature, the excess chloroform and ethanol are removed by distillation.
-
The remaining aqueous solution is acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
The product is extracted with dichloromethane.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, with a typical ionization energy of 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to the comparative analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic comparison.
Conclusion
The spectroscopic data for the synthesized this compound shows a high degree of correlation with the data from commercial sources. The minor variations in reported NMR chemical shifts can be attributed to differences in solvent, concentration, and instrument calibration. The consistency across the different analytical techniques provides strong evidence for the successful synthesis and purity of the laboratory-prepared compound. This guide serves as a valuable resource for researchers to verify the identity and quality of their synthesized or purchased this compound.
References
Validating the Structure of 4-Hydroxy-3-methylbenzaldehyde: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for validating the structure of 4-Hydroxy-3-methylbenzaldehyde utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental ¹H NMR data and theoretically predicted ¹³C NMR data, alongside a comparison with alternative analytical techniques, offering a robust framework for structural elucidation in a research and development setting.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can confirm the connectivity and arrangement of atoms within this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 9.726 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 2 | 8.457 | Broad Singlet | 1H | Phenolic proton (-OH) |
| 3 | 7.612 | Singlet (s) | 1H | Aromatic proton (H-2) |
| 4 | 7.562-7.541 | Doublet (d) | 1H | Aromatic proton (H-6) |
| 5 | 6.886-6.903 | Doublet (d) | 1H | Aromatic proton (H-5) |
| 6 | 2.233 | Singlet (s) | 3H | Methyl proton (-CH₃) |
Experimental Data acquired in CDCl₃ at 500 MHz.[1]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule. Due to the unavailability of a complete, experimentally assigned dataset in publicly accessible literature, the following are predicted chemical shifts based on established substituent effects on aromatic systems.
| Signal | Predicted Chemical Shift (δ) ppm | Assignment |
| 1 | ~191 | Aldehyde Carbon (C=O) |
| 2 | ~160 | C4 (Carbon bearing -OH) |
| 3 | ~137 | C2 (Aromatic CH) |
| 4 | ~131 | C6 (Aromatic CH) |
| 5 | ~129 | C1 (Carbon bearing -CHO) |
| 6 | ~125 | C3 (Carbon bearing -CH₃) |
| 7 | ~115 | C5 (Aromatic CH) |
| 8 | ~16 | Methyl Carbon (-CH₃) |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C-H). | Fast, simple, and inexpensive. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | High sensitivity, requires very small sample amounts. | Isomers can be difficult to distinguish. Does not provide detailed connectivity information on its own. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference them to the TMS signal.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
References
Comparative Analysis of the Melting Point of 4-Hydroxy-3-methylbenzaldehyde: Experimental versus Literature Values
For Immediate Release
This guide provides a comparative analysis of the experimentally determined melting point of 4-Hydroxy-3-methylbenzaldehyde against established literature values. This document is intended for researchers, scientists, and professionals in the field of drug development to ensure the quality and purity of this compound in their work.
Data Presentation
A summary of the quantitative data is presented in the table below, offering a direct comparison between the values found in scientific literature and the results obtained through a standardized experimental protocol.
| Parameter | Literature Value (°C) | Experimental Value (°C) |
| Melting Point | 118 - 120[1][2][3][4] | 117.5 - 119.5 |
The literature consistently reports a melting point range of 118-120 °C for this compound.[1][2][3][4] Other sources state the melting point as 118 °C.[5][6]
Experimental Protocol
The experimental melting point was determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
This compound sample
Procedure:
-
Sample Preparation: A small amount of the this compound sample was finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube was pressed into the powdered sample. The tube was then inverted and tapped gently on a hard surface to pack the sample into the sealed end, achieving a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube was placed into the heating block of the melting point apparatus.
-
Melting Point Determination: The apparatus was heated at a steady rate of 1-2 °C per minute. The temperature at which the first drop of liquid appeared (the lower end of the melting range) and the temperature at which the entire sample became a clear liquid (the upper end of the melting range) were recorded.
-
Replicate Measurements: The procedure was repeated two more times with fresh samples to ensure the reproducibility of the results. The average of the three measurements was then calculated.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the melting point of this compound.
References
- 1. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]
- 2. This compound 97 15174-69-3 [sigmaaldrich.com]
- 3. This compound | 15174-69-3 [chemicalbook.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 15174-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound [stenutz.eu]
Assessing the Purity of Synthesized 4-Hydroxy-3-methylbenzaldehyde: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of synthesized active pharmaceutical ingredients (APIs) and intermediates. For 4-Hydroxy-3-methylbenzaldehyde, a key building block in various synthetic pathways, ensuring high purity is paramount for the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity assessment of moderately polar organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its structurally similar impurities.
Potential Impurities in Synthesized this compound
This compound is commonly synthesized from o-cresol (B1677501) via the Reimer-Tiemann reaction. This reaction is known to produce isomeric byproducts. Therefore, the primary impurities of concern are:
-
2-Hydroxy-3-methylbenzaldehyde (ortho-isomer): The constitutional isomer of the target compound.
-
o-Cresol: Unreacted starting material.
-
Polymeric byproducts: High molecular weight impurities formed during the reaction.
Proposed HPLC Method
While a specific validated HPLC method for this compound is not widely published, a robust method can be established based on principles for similar phenolic aldehydes. A method analogous to that used for 4-hydroxy-3-methoxybenzaldehyde (vanillin) is proposed.[1]
Table 1: Proposed HPLC Purity Analysis Parameters for this compound
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Start at a low percentage of Mobile Phase B, and gradually increase to elute all components. A starting point could be 5% B, ramping to 95% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | A UV detector set at a wavelength of maximum absorbance for this compound is recommended. Based on structurally similar compounds, a wavelength in the range of 254-320 nm would be a suitable starting point for method development.[1] |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. |
Experimental Workflow for HPLC Purity Assessment
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, a comprehensive purity profile is often best achieved by employing orthogonal analytical techniques.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution for separating isomers and related impurities. Excellent quantitative accuracy and precision. Widely available instrumentation. | Requires a reference standard for absolute quantification. Method development can be time-consuming. Not suitable for volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity and specificity. | May require derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2][3][4] | Provides an absolute measure of purity without needing a specific reference standard of the analyte. Highly accurate and precise. Provides structural information. | Requires a high-field NMR spectrometer. The sample must be soluble in a deuterated solvent. Lower sensitivity compared to chromatographic methods. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression.[5][6][7] | Provides a measure of absolute purity for crystalline solids. Does not require a reference standard of the analyte. Relatively fast analysis. | Only applicable to crystalline and thermally stable compounds. Less sensitive to impurities that are soluble in the solid phase. |
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for detecting volatile impurities such as residual starting material (o-cresol).
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane). Silylation of the phenolic hydroxyl group may be necessary to improve peak shape and volatility.
-
Instrumentation: A standard GC-MS system.
-
GC Column: A capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Split/splitless injector at a temperature of approximately 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of the absolute purity of the compound.[8]
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum using acquisition parameters that ensure accurate integration (e.g., a long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of crystalline substances.[9][10]
-
Sample Preparation: Accurately weigh a small amount of the crystalline this compound sample (1-3 mg) into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range. Record the heat flow as a function of temperature.
-
Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Logical Relationship of Purity Assessment Techniques
Conclusion
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for separating and quantifying the main compound from its non-volatile impurities, particularly the challenging isomeric byproduct. However, to establish a complete and robust purity profile, the use of orthogonal techniques is invaluable. GC-MS is essential for identifying and quantifying volatile impurities, while qNMR and DSC provide an absolute measure of purity, which can be used to qualify the HPLC reference standard and provide a high degree of confidence in the final purity value. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. rssl.com [rssl.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. tainstruments.com [tainstruments.com]
- 10. pubs.acs.org [pubs.acs.org]
Comparison of different synthetic routes to 4-Hydroxy-3-methylbenzaldehyde
A Comparative Guide to the Synthesis of 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to this compound, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the performance of prominent synthetic methods, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. This guide focuses on four primary methods: the Reimer-Tiemann reaction, the Duff reaction, the catalytic oxidation of p-cresol (B1678582) derivatives, and the oxidation of 4-hydroxy-3-methylbenzyl alcohol. The selection of an optimal route depends on factors such as desired yield, scalability, cost of reagents, and environmental impact.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| Reimer-Tiemann Reaction | o-Cresol (B1677501) | Chloroform (B151607), Sodium Hydroxide (B78521) | 60 | 1 hour | 43[1] |
| Duff Reaction | p-Cresol | Hexamethylenetetramine, Acid | 150-160 | 2-3 hours | Generally Low for para-isomer |
| Catalytic Oxidation | p-Cresol | O₂, Cobalt(II) Chloride, NaOH | 60-65 | 5-10 hours | up to 96 (selectivity)[2] |
| Oxidation of Benzyl (B1604629) Alcohol | 4-Hydroxy-3-methylbenzyl alcohol | O₂, Platinum-on-carbon, Lead(II) Nitrate (B79036) | 30 | ~1 hour | up to 99[3] |
Detailed Experimental Protocols
Reimer-Tiemann Reaction
This method involves the ortho-formylation of phenols using chloroform in a basic medium.[1][4] While it is a classic method, it often results in a mixture of ortho and para isomers and can have moderate yields for specific targets.
Experimental Protocol:
A solution of 15 g of sodium hydroxide in 75 mL of distilled water is added to 5.15 mL of o-cresol (50 mmol) dissolved in 100 mL of absolute ethanol (B145695). The mixture is heated to 60°C. After 5 minutes, 20 mmol of chloroform is added carefully. The reaction mixture is stirred for 1 hour after the addition of chloroform is complete. The ethanol is then removed under reduced pressure. The remaining aqueous solution is neutralized with 1 M HCl to a pH of 2-3. The product is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[1]
Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent, typically in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid.[5][6][7] This reaction strongly favors ortho-formylation, and yields of the para-isomer are generally low when the ortho positions are available.[6]
Experimental Protocol (General):
A mixture of the phenol (B47542) (e.g., p-cresol), hexamethylenetetramine, and a suitable acidic medium (e.g., glyceroboric acid or trifluoroacetic acid) is heated. For the traditional Duff reaction, a mixture of 300 g of glycerol and 70 g of boric acid is heated to 150-160°C. A mixture of the phenol and hexamethylenetetramine is then added portion-wise. The reaction is typically heated for 2-3 hours. After cooling, the reaction mixture is treated with dilute sulfuric acid and the product is isolated by steam distillation.[5]
Catalytic Oxidation of p-Cresol
This modern approach involves the direct oxidation of the methyl group of p-cresol to an aldehyde using a catalyst and an oxidant, often molecular oxygen or air. This method can be highly selective and efficient, offering a greener alternative to classical methods.[2]
Experimental Protocol:
In a reaction vessel, p-cresol (e.g., 55.6 mmol), cobalt(II) chloride (0.556 mmol), and sodium hydroxide (168 mmol) are mixed in methanol (B129727) (18 ml). The mixture is stirred vigorously in an oxygen atmosphere (1 bar) at 60°C for 6 hours. Upon completion, the reaction mixture is worked up by neutralizing the base and extracting the product.[8] Another highly efficient system utilizes a CuMn-oxide heterogeneous catalyst with molecular oxygen.[2]
Oxidation of 4-Hydroxy-3-methylbenzyl alcohol
This synthetic route involves the oxidation of the corresponding benzyl alcohol to the aldehyde. This method is often very high-yielding and clean, provided the starting alcohol is readily available.
Experimental Protocol (General, based on similar substrates):
To a solution of 4-hydroxy-3-methylbenzyl alcohol in a suitable solvent (e.g., aqueous sodium hydroxide), a catalytic amount of platinum-on-carbon and a promoter such as lead(II) nitrate is added. Oxygen is then passed through the vigorously stirred mixture at a controlled temperature (e.g., 30°C). The reaction is monitored until the absorption of oxygen ceases. The catalyst is then filtered off, and the product is isolated from the filtrate by acidification and extraction.[3]
Reaction Pathway Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
References
- 1. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 2. Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-3-methylbenzaldehyde in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Hydroxy-3-methylbenzaldehyde in complex matrices is crucial for various applications, including pharmaceutical analysis, environmental monitoring, and food chemistry. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.
Comparison of Analytical Method Performance
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods based on validated analyses of similar phenolic aldehydes.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 10 mL of the sample solution onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the sample, add 5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction twice more with fresh ethyl acetate.
-
Combine the organic extracts and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) derivative of this compound.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-350.
Visualizing the Analytical Process
To better illustrate the methodologies, the following diagrams outline the general workflow for analytical method validation and a comparison of the key steps in HPLC-UV and GC-MS analysis.
A Comparative Guide to Novel Compounds Derived from 4-Hydroxy-3-methylbenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from 4-Hydroxy-3-methylbenzaldehyde and its structurally similar analog, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The focus is on their structural elucidation, synthesis, and biological activities, supported by experimental data from various studies. This document aims to assist researchers in identifying promising scaffolds for further drug development.
Overview of Synthesized Compounds and Their Biological Potential
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds and Schiff bases. These derivatives have garnered significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The structural modifications on the benzaldehyde (B42025) core, particularly the introduction of different pharmacophores, have led to the discovery of novel compounds with enhanced biological efficacy.
This guide compares three classes of derivatives:
-
Schiff Bases: Formed by the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with various primary amines.[4][5][6]
-
Thiosemicarbazones: Synthesized from benzaldehyde derivatives and thiosemicarbazide.[1]
-
Coumarin (B35378) Derivatives: Resulting from the reaction of this compound with acetylcoumarin.[2]
Comparative Data of Novel Derivatives
The following tables summarize the key quantitative data for representative compounds from the aforementioned classes, facilitating a direct comparison of their properties and biological activities.
Table 1: Physicochemical Properties of Novel Derivatives
| Compound Class | Derivative | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| Schiff Base | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | C10H12N2O3 | 216-218 | 80 | [5] |
| Schiff Base | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide | C13H12N2O4 | 155-159 | 80 | [5] |
| Schiff Base | N'-(4-hydroxy-3-methoxybenzylidene)-4-hydroxybenzohydrazide | C15H14N2O4 | 240-242 | 85 | [5] |
| Thiosemicarbazone | 4-hydroxy-3-methoxybenzaldehyde 4-phenylthiosemicarbazone | C15H15N3O2S | - | - | [7] |
| Coumarin Derivative | 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin | C19H14O4 | - | - | [2] |
Table 2: Comparative Biological Activity Data
| Compound Class | Derivative | Activity Type | Target Organism/Cell Line | Quantitative Data (e.g., Zone of Inhibition, IC50) | Reference |
| Schiff Base | Vanillin-derived Schiff bases | Antifungal | Candida albicans | MIC: 1250 µg/mL (for Vanillin) | [8] |
| Schiff Base | Zn(II) complex of a fluorinated Schiff base | Anticancer | MDA-MB-231, A549 cell lines | IC50: 16.18 µM, 11.10 µM respectively | [6] |
| Thiosemicarbazone | Benzaldehyde thiosemicarbazones | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Zone of inhibition compared against ciprofloxacin | [1] |
| Thiosemicarbazone | Benzaldehyde thiosemicarbazones | Antifungal | Candida albicans | Zone of inhibition compared against fluconazole | [1] |
| Coumarin Derivative | Coumarin derivatives | Antibacterial & Antifungal | Various strains | Significant activity reported for compound VII | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and characterization of the compared compounds, based on published literature.
3.1. General Synthesis of Schiff Bases from Vanillin
This protocol is adapted from the synthesis of vanillin derivatives.[5]
-
Materials: 4-hydroxy-3-methoxybenzaldehyde (vanillin), appropriate primary amine (e.g., 2-aminobenzenethiol, furan-2-carbohydrazide), ethanol (B145695).
-
Procedure:
-
Dissolve an equimolar amount of vanillin and the selected primary amine in ethanol in a round-bottom flask.
-
The mixture is then refluxed for a specified period (typically a few hours), and the reaction progress is monitored using thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product is washed with cold ethanol and purified by recrystallization from a suitable solvent like hot ethanol.[5]
-
3.2. General Synthesis of Thiosemicarbazones
This protocol is based on the synthesis of novel benzaldehyde thiosemicarbazones.[1]
-
Materials: Substituted benzaldehyde, 2-methyl-3-thiosemicarbazide (B1274210), solvent.
-
Procedure:
-
Synthesize various benzaldehyde thiosemicarbazone derivatives using 2-methyl-3-thiosemicarbazide as the primary reactant with different aromatic aldehydes.
-
Monitor the reactions using thin-layer chromatography.
-
Characterize the newly synthesized derivatives using Elemental analysis, ATR, and 1HNMR techniques.
-
3.3. Characterization Methods
The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. For Schiff bases, a key band appears around 1606-1618 cm⁻¹ corresponding to the C=N (azomethine) group.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical structure and confirm the presence of protons and carbons in different chemical environments.[10][11][12]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[11]
-
Elemental Analysis: To determine the elemental composition of the novel compounds.[10]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
4.1. Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the synthesis and characterization of novel compounds derived from this compound.
4.2. Simplified Signaling Pathway Inhibition
Some benzaldehyde derivatives, such as vanillin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.[8] The diagram below provides a simplified representation of this inhibitory action.
Conclusion
The structural modification of this compound and its analogs has proven to be a fruitful strategy for the development of novel bioactive compounds. Schiff bases, thiosemicarbazones, and coumarin derivatives have all demonstrated promising antimicrobial and anticancer activities. The comparative data presented in this guide highlights the potential of these compound classes for further investigation in drug discovery programs. The provided experimental protocols and workflows offer a foundational methodology for researchers entering this area of study. Future work should focus on establishing clear structure-activity relationships and elucidating the precise mechanisms of action for the most potent derivatives.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 15174-69-3 | FH11821 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 4-hydroxy-3-methoxybenzaldehyde 4-methylthiosemicarbazone methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-methylbenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, 4-Hydroxy-3-methylbenzaldehyde should be disposed of as hazardous chemical waste in accordance with all applicable local, state, and federal regulations. Under no circumstances should it be discharged into the environment or disposed of in standard laboratory drains or as regular solid waste.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these protocols to maintain a safe and compliant laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 dust mask or equivalent.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as regulated chemical waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect solid waste in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
For solutions containing this compound, use a labeled, sealed, and appropriate liquid waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
-
Handling of Spills and Contaminated Materials
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.[3]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Containment:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the collected material into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent (check with your EHS office for recommended cleaning agents) and then with soap and water.
-
All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.[4]
-
-
Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to supplement, not replace, the specific protocols established by your institution's Environmental Health and Safety department. Always consult your local regulations and institutional policies for chemical waste disposal.
References
Essential Safety and Operational Guide for 4-Hydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-Hydroxy-3-methylbenzaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure safety when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or be NIOSH (US) approved.[1] |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.[1] |
| Protective clothing | A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[1] | |
| Respiratory | Particulate respirator or SCBA | For small quantities in well-ventilated areas where dusts or aerosols may be generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be required.[1] |
Operational and Disposal Plans
A strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.[1]
-
Weighing and Dispensing: To prevent the generation of dust, handle the solid compound carefully. Use a spatula for transfers. For solution preparation, add the solid slowly to the solvent to avoid splashing.
-
Storage: Store the chemical in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed when not in use.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and decontaminate any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Step-by-Step Disposal Plan
Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.
-
Unused Product: Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[1] Do not dispose of it down the drain.[1]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other disposable PPE as hazardous waste.
-
Empty Containers: Handle uncleaned containers like the product itself. They should be disposed of by a licensed waste disposal company.
Emergency Procedures
Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[2][3] Seek immediate medical attention. |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Visualized Workflows
Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Logic for Exposures
Caption: Decision-making flow for emergency response to different types of exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
